Xorphanol mesylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
77287-90-2 |
|---|---|
Molecular Formula |
C24H35NO4S |
Molecular Weight |
433.6 g/mol |
IUPAC Name |
(1R,9R,10R,11S)-17-(cyclobutylmethyl)-11-methyl-13-methylidene-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;methanesulfonic acid |
InChI |
InChI=1S/C23H31NO.CH4O3S/c1-15-10-16(2)22-21-11-18-6-7-19(25)12-20(18)23(22,13-15)8-9-24(21)14-17-4-3-5-17;1-5(2,3)4/h6-7,12,16-17,21-22,25H,1,3-5,8-11,13-14H2,2H3;1H3,(H,2,3,4)/t16-,21+,22-,23+;/m0./s1 |
InChI Key |
VRWTWCLVCNQJGM-ZBWZZBALSA-N |
SMILES |
CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Isomeric SMILES |
C[C@H]1CC(=C)C[C@@]23[C@@H]1[C@@H](CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Canonical SMILES |
CC1CC(=C)CC23C1C(CC4=C2C=C(C=C4)O)N(CC3)CC5CCC5.CS(=O)(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
N-(cyclobutylmethyl)-8 beta-methyl-6-methylenemorphinan-3-ol N-CBM-MMM TR 5379 TR-5379M xorphanol mesylate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core Mechanism of Action of Xorphanol Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xorphanol mesylate, with the developmental codes TR-5379 and TR-5379M, is a synthetic opioid analgesic belonging to the morphinan class.[1][2] Although it has not been commercially marketed, its unique pharmacological profile as a mixed agonist-antagonist at opioid receptors has been a subject of scientific interest.[1][2] This document provides a detailed technical overview of the mechanism of action of this compound, focusing on its receptor binding, functional activity, and the associated signaling pathways.
Core Mechanism of Action: A Mixed Opioid Receptor Modulator
This compound exerts its pharmacological effects through interactions with multiple subtypes of opioid receptors, primarily the mu (µ), kappa (κ), and delta (δ) opioid receptors. Its distinct profile arises from its differential activity at these receptors, acting as a potent modulator with a complex interplay of agonism and antagonism.
At the kappa-opioid receptor (KOR) , Xorphanol acts as a high-efficacy partial agonist or a near-full agonist.[1][3] This interaction is believed to be a primary contributor to its analgesic properties. In contrast, at the mu-opioid receptor (MOR) , it functions as a partial agonist but with significant antagonistic potential.[1][3] This characteristic means that while it can activate the receptor to some extent, it can also block the effects of other mu-opioid agonists like morphine and may precipitate withdrawal in opioid-dependent individuals.[1][3] Furthermore, Xorphanol has been shown to act as an agonist at the delta-opioid receptor (DOR) .[1][3]
This mixed agonist-antagonist profile was initially thought to offer a potent analgesic with a reduced potential for dependence and abuse compared to traditional mu-opioid agonists.[2]
Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities and functional activities of Xorphanol at the three main opioid receptors. This data provides a quantitative basis for understanding its mixed agonist-antagonist profile.
| Receptor Subtype | Parameter | Value |
| Kappa (κ) | Ki | 0.4 nM |
| EC50 | 3.3 nM | |
| Imax | 49% | |
| Intrinsic Activity (IA) | 0.84 | |
| Mu (µ) | Ki | 0.25 nM |
| IC50 | 3.4 nM | |
| Imax | 29% | |
| Delta (δ) | Ki | 1.0 nM |
| IC50 | 8 nM | |
| Imax | 76% | |
| Data sourced from MedKoo Biosciences and Wikipedia, which cite primary literature.[1][3] |
Experimental Protocols
The quantitative data presented above are typically determined through a series of in vitro pharmacological assays. The following are detailed descriptions of the likely experimental methodologies employed.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for the mu, kappa, and delta opioid receptors.
Methodology:
-
Membrane Preparation: Clonal cell lines stably expressing a high density of a single human opioid receptor subtype (e.g., HEK293 or CHO cells) are cultured and harvested. The cells are then lysed, and the cell membranes are isolated through centrifugation.
-
Radioligand Competition Assay: A constant concentration of a subtype-selective radiolabeled opioid ligand (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, or [³H]DPDPE for DOR) is incubated with the prepared cell membranes.
-
Competitive Binding: Increasing concentrations of unlabeled this compound are added to the incubation mixture. Xorphanol competes with the radioligand for binding to the receptors.
-
Separation and Detection: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Objective: To determine the functional activity (EC50, IC50, Imax, IA) of this compound at the opioid receptors.
Methodology (Example: [³⁵S]GTPγS Binding Assay):
-
Principle: Opioid receptors are G-protein coupled receptors (GPCRs). Agonist binding promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of G-protein activation.
-
Assay Procedure: Cell membranes expressing the opioid receptor of interest are incubated with [³⁵S]GTPγS and increasing concentrations of this compound.
-
Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is measured.
-
Data Analysis:
-
EC50 (Agonist Activity): The concentration of Xorphanol that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding is determined.
-
Imax (Maximal Effect): This represents the maximal stimulation of [³⁵S]GTPγS binding by Xorphanol relative to a standard full agonist.
-
Intrinsic Activity (IA): The Imax of Xorphanol is expressed as a fraction of the Imax of a full agonist.
-
IC50 (Antagonist Activity): To determine antagonist effects, the assay is performed in the presence of a known opioid agonist. The concentration of Xorphanol that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding is the IC50.
-
Signaling Pathways
The binding of this compound to opioid receptors initiates a cascade of intracellular signaling events. As a Gi/o-coupled GPCR modulator, its actions converge on the inhibition of adenylyl cyclase and the modulation of ion channel activity.
References
Xorphanol Mesylate: A Technical Guide on Pharmacological Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Xorphanol mesylate (also known by its developmental code TR-5379M) is an opioid analgesic of the morphinan family that was developed but never commercially marketed. As a result, publicly available data, particularly on detailed human pharmacokinetics and specific experimental protocols, is limited. This guide provides a comprehensive overview based on the existing scientific literature.
Introduction
Xorphanol is a synthetically derived opioid with a mixed agonist-antagonist profile at opioid receptors. It was investigated for its potential as a potent analgesic with a reduced liability for dependence and abuse compared to full mu-opioid agonists. This document details the known pharmacological properties of this compound, including its mechanism of action, receptor binding profile, and observed effects in preclinical and clinical evaluations.
Mechanism of Action
This compound exerts its effects through interaction with the classical opioid receptors: mu (μ), kappa (κ), and delta (δ). It is characterized as a mixed agonist-antagonist, displaying a complex interaction profile with these receptors.
-
Kappa-Opioid Receptor (KOR): Xorphanol acts as a high-efficacy partial agonist or a near-full agonist at the KOR.
-
Mu-Opioid Receptor (MOR): At the MOR, it functions as a partial agonist with lower intrinsic activity compared to its kappa agonism. This profile also gives it antagonistic properties at the mu receptor, allowing it to counteract the effects of full MOR agonists like morphine and potentially precipitate withdrawal in opioid-dependent individuals.
-
Delta-Opioid Receptor (DOR): Xorphanol also demonstrates agonist activity at the DOR.
This mixed receptor profile was initially promising, suggesting a potent analgesic effect with a ceiling on respiratory depression and a lower abuse potential.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on this compound's receptor binding affinity and functional activity.
Table 1: Opioid Receptor Binding Affinities of Xorphanol
| Receptor | Binding Affinity (Ki) |
| Mu (μ) | 0.25 nM |
| Kappa (κ) | 0.4 nM |
| Delta (δ) | 1.0 nM |
Table 2: In Vitro Functional Activity of Xorphanol
| Receptor | Parameter | Value |
| Kappa (κ) | EC50 | 3.3 nM |
| Imax | 49% | |
| Intrinsic Activity (IA) | 0.84 | |
| Mu (μ) | IC50 | 3.4 nM |
| Imax | 29% | |
| Delta (δ) | IC50 | 8 nM |
| Imax | 76% |
Pharmacokinetics
Detailed pharmacokinetic data for this compound, such as its half-life, bioavailability, metabolism, and excretion pathways, are not extensively reported in publicly available literature. As an opioid of the morphinan class, it would be expected to undergo hepatic metabolism and renal excretion, similar to other compounds in this family.
Preclinical and Clinical Findings
Analgesic Effects
In animal studies, Xorphanol demonstrated potent analgesic properties. It was shown to be effective in providing pain relief.
Side Effects and Safety Profile
Animal studies indicated a relatively mild side effect profile, with sedation and nausea being the most prominent. However, convulsions were observed at the highest doses tested.
Human trials revealed additional side effects, including headaches and euphoria. These undisclosed side effects reportedly led to a lawsuit between the drug's inventors and the licensee.
Experimental Protocols
Detailed experimental protocols for the studies conducted on this compound are not available in the public domain. The following are generalized methodologies for key experiments typically used in the pharmacological evaluation of opioid analgesics.
Radioligand Binding Assay (Generalized Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the affinity of this compound for mu, kappa, and delta opioid receptors.
Materials:
-
Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells)
-
Radioligand (e.g., [³H]DAMGO for MOR, [³H]U-69593 for KOR, [³H]DPDPE for DOR)
-
This compound at various concentrations
-
Incubation buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound (this compound).
-
The mixture is incubated to allow binding to reach equilibrium.
-
The mixture is then rapidly filtered through glass fiber filters to separate bound from unbound radioligand.
-
The filters are washed to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
The data is analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
In Vivo Analgesic Activity Assays (Generalized Protocols)
These assays are used to assess the pain-relieving effects of a compound in animal models.
Objective: To evaluate the central analgesic activity of this compound.
Materials:
-
Hot plate apparatus maintained at a constant temperature (e.g., 55°C)
-
Test animals (e.g., mice or rats)
-
This compound solution for administration
-
Vehicle control
Procedure:
-
Animals are placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.
-
A cut-off time is set to prevent tissue damage.
-
Animals are then treated with this compound or a vehicle control.
-
The hot plate test is repeated at various time points after drug administration.
-
An increase in the latency to the nociceptive response is indicative of analgesia.
Objective: To evaluate the spinal analgesic activity of this compound.
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Test animals (e.g., mice or rats)
-
This compound solution for administration
-
Vehicle control
Procedure:
-
A focused beam of light is applied to the animal's tail.
-
The time taken for the animal to "flick" its tail away from the heat source is measured as the tail-flick latency.
-
A cut-off time is employed to avoid tissue damage.
-
Animals are administered this compound or a vehicle control.
-
The tail-flick latency is measured at different intervals post-administration.
-
A prolongation of the tail-flick latency indicates an analgesic effect.
Visualizations
Signaling Pathway
Caption: Simplified signaling pathway of this compound.
Experimental Workflow
Caption: General workflow for the pharmacological evaluation of an analgesic compound.
An In-depth Technical Guide on the Kappa-Opioid Receptor Activity of Xorphanol Mesylate
Disclaimer: The following technical guide focuses on the pharmacological and signaling properties of Nalfurafine (TRK-820), a compound belonging to the same morphinan class as Xorphanol mesylate. Due to the limited availability of specific data for this compound in the public domain, Nalfurafine is used as a close surrogate to provide a comprehensive overview of the kappa-opioid receptor (KOR) activity characteristic of this chemical class.
Introduction
This compound is a member of the morphinan class of opioid compounds, which are recognized for their potent analgesic properties. This guide delves into the intricate interactions of this class of molecules, with a specific focus on their activity at the kappa-opioid receptor (KOR), a key target in pain management and the modulation of various neurological processes. The activation of KOR by agonists can lead to analgesia, but often with undesirable side effects such as dysphoria and sedation[1][2].
Nalfurafine, a structurally related compound, is a highly potent and selective KOR agonist that has been clinically approved in Japan for the treatment of uremic pruritus in patients undergoing hemodialysis[3]. A distinguishing feature of Nalfurafine is its characterization as a G-protein biased agonist. This property is of significant interest as it suggests a mechanism for separating the therapeutic analgesic effects from the adverse effects associated with KOR activation[4][5]. It is hypothesized that the G-protein signaling pathway is primarily responsible for the analgesic effects, while the β-arrestin pathway is linked to the undesirable side effects[1].
This technical guide will provide a detailed examination of the binding affinity, functional activity, and signaling pathways associated with this class of KOR agonists. It is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the molecular pharmacology of this compound and its analogues.
Quantitative Data Summary
The following tables summarize the quantitative data on the binding affinity and functional activity of Nalfurafine at the kappa-opioid receptor.
Table 1: Binding Affinity (Ki) of Nalfurafine for Opioid Receptors
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |
| Kappa (KOR) | Not Specified | Not Specified | 0.075 - 3.5 | [6] |
| Mu (MOR) | Not Specified | Not Specified | 0.43 - 53 | [6] |
| Delta (DOR) | Not Specified | Not Specified | 51 - 1200 | [6] |
Note: The Ki values represent a range from multiple studies, which may be attributed to differences in radioligands, tissues, and binding conditions used.
Table 2: Functional Activity (EC50 and Emax) of Nalfurafine at the Kappa-Opioid Receptor
| Assay | Cell Line | Parameter | Value | Reference |
| [³⁵S]GTPγS Binding | CHO cells | EC50 (nM) | < 0.1 | [6] |
| [³⁵S]GTPγS Binding | CHO cells | Emax (%) | 91 (vs. U50,488H) | [7] |
| cAMP Accumulation (GloSensor®) | HEK293 cells | logEC50 (M) | -9.13 ± 0.07 | [8] |
| cAMP Accumulation (GloSensor®) | HEK293 cells | Emax (%) | 102.03 ± 2.16 | [8] |
| β-Arrestin Recruitment (PathHunter®) | U2OS cells | logEC50 (M) | -7.81 ± 0.08 | [8] |
| β-Arrestin Recruitment (PathHunter®) | U2OS cells | Emax (%) | 85.92 ± 3.08 | [8] |
Signaling Pathways and Experimental Workflows
The interaction of Nalfurafine with the KOR initiates distinct intracellular signaling cascades. As a G-protein biased agonist, it preferentially activates the G-protein pathway over the β-arrestin pathway. The following diagrams illustrate these signaling pathways and a general experimental workflow for their characterization.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of Nalfurafine's kappa-opioid receptor activity.
Radioligand Binding Assay
This assay is performed to determine the binding affinity (Ki) of the test compound for the kappa-opioid receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor are cultured to confluency. The cells are then harvested, and crude membrane preparations are isolated by homogenization and centrifugation[9].
-
Binding Reaction: The membrane preparations are incubated with a specific radioligand for the KOR (e.g., [³H]diprenorphine) and varying concentrations of the test compound (Nalfurafine). The incubation is carried out in a suitable buffer at a specific temperature and for a set duration to reach equilibrium.
-
Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove non-specifically bound radioligand. The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following agonist binding to the KOR.
-
Membrane Preparation: Similar to the radioligand binding assay, crude membrane preparations from CHO cells stably expressing the human KOR are used[7].
-
Assay Reaction: The membranes are incubated with varying concentrations of the agonist (Nalfurafine) in the presence of GDP and [³⁵S]GTPγS, a non-hydrolyzable analog of GTP[10][11]. The assay is typically performed in a 96-well plate format[10].
-
Incubation: The reaction mixture is incubated at 30°C for a specific time to allow for agonist-stimulated binding of [³⁵S]GTPγS to the Gα subunit of the G-protein.
-
Termination and Detection: The reaction is terminated by rapid filtration through filter plates to separate bound from free [³⁵S]GTPγS. The amount of radioactivity bound to the filters is determined by scintillation counting.
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the agonist concentration, and the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined by non-linear regression analysis.
cAMP Accumulation Assay (GloSensor® Assay)
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of KOR activation via Gi/o proteins.
-
Cell Culture: HEK293 cells stably co-expressing the human KOR and a genetically encoded cAMP biosensor (e.g., GloSensor®) are used[4]. The cells are seeded in 96-well plates and incubated overnight.
-
Assay Procedure: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the GloSensor® reagent. The cells are then stimulated with varying concentrations of the agonist (Nalfurafine) in the presence of forskolin, an adenylyl cyclase activator.
-
Detection: The luminescence signal, which is inversely proportional to the intracellular cAMP concentration, is measured using a luminometer.
-
Data Analysis: The inhibition of forskolin-stimulated cAMP accumulation is plotted against the agonist concentration. The IC50 (the concentration of agonist that produces 50% of the maximal inhibition) and Imax (the maximal inhibition) are determined by non-linear regression analysis.
β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay directly measures the recruitment of β-arrestin to the activated KOR.
-
Cell Line: U2OS cells stably co-expressing the human KOR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment are used[4][5].
-
Assay Principle: Agonist binding to the KOR induces a conformational change that promotes the binding of β-arrestin-EA to the KOR-ProLink™. This interaction brings the ProLink™ and EA fragments into close proximity, resulting in the formation of a functional β-galactosidase enzyme.
-
Procedure: The cells are seeded in 384-well plates and incubated. They are then stimulated with varying concentrations of the agonist (Nalfurafine).
-
Detection: After incubation, a detection reagent containing the β-galactosidase substrate is added, and the resulting chemiluminescent signal is measured with a plate reader[12].
-
Data Analysis: The luminescence signal is plotted against the agonist concentration, and the EC50 and Emax for β-arrestin recruitment are determined by non-linear regression analysis.
Synthesis Overview
The synthesis of Nalfurafine and its analogues typically starts from commercially available opiate precursors like naltrexone[9]. A general synthetic scheme involves the following key steps:
-
Modification of the C6 position: The ketone at the C6 position of the morphinan scaffold is a common site for modification. This can be achieved through various chemical reactions, such as reductive amination, to introduce different amine functionalities[9].
-
Coupling Reactions: The introduced amine can then be coupled with various carboxylic acids or acyl chlorides to generate a diverse library of amide derivatives[9].
-
Purification and Salt Formation: The final compounds are purified using chromatographic techniques, and for improved stability and solubility, they are often converted to their hydrochloride salts[9].
Conclusion
The pharmacological profile of the Nalfurafine class of morphinans, as exemplified by the extensive data on Nalfurafine itself, highlights its significant potential as a kappa-opioid receptor agonist with a favorable therapeutic window. Its high affinity and potency at the KOR, coupled with its pronounced G-protein bias, provide a molecular basis for its analgesic and antipruritic effects with a reduced liability for the adverse effects commonly associated with KOR activation. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and drug development professionals working to advance our understanding and therapeutic application of this important class of compounds. Further investigation into the precise molecular determinants of its biased agonism will undoubtedly pave the way for the design of next-generation KOR-targeted therapeutics with even greater efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Essential structure of the κ opioid receptor agonist nalfurafine for binding to the κ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. login.medscape.com [login.medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. Systematic Structure–Activity Relationship Study of Nalfurafine Analogues toward Development of Potentially Nonaddictive Pain Management Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cosmobio.co.jp [cosmobio.co.jp]
Xorphanol's Interaction with the Mu-Opioid Receptor: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xorphanol (also known by its developmental code TR-5379) is a morphinan-derived opioid analgesic that exhibits a mixed agonist-antagonist profile at opioid receptors. This document provides a detailed technical overview of Xorphanol's partial agonism at the mu-opioid (µ-opioid) receptor. While Xorphanol was never commercially marketed, its distinct pharmacological profile continues to be of interest to researchers in the field of opioid pharmacology. This whitepaper synthesizes the available quantitative data, outlines the likely experimental methodologies used for its characterization based on contemporaneous research practices, and presents visual representations of the relevant signaling pathways and experimental workflows.
Introduction
Xorphanol is recognized as a potent opioid modulator with a complex interaction profile across the major opioid receptor subtypes. At the µ-opioid receptor, the primary target for many classical opioid analgesics like morphine, Xorphanol acts as a partial agonist.[1][2][3] This characteristic suggests that it can elicit a submaximal analgesic response compared to full agonists, a property that is often associated with a potentially improved side-effect profile, including a lower risk of respiratory depression and abuse potential. This guide delves into the specifics of its µ-opioid receptor binding and functional activity.
Quantitative Pharmacological Data
The interaction of Xorphanol with the human µ-opioid receptor has been characterized by its binding affinity (Ki), the concentration required to inhibit 50% of a specific binding event (IC50), and its maximal efficacy (Imax). The available data are summarized in the table below.
| Parameter | Value | Receptor Type | Description | Reference |
| Ki | 0.25 nM | µ-opioid | Binding Affinity | [3] |
| IC50 | 3.4 nM | µ-opioid | Half-maximal Inhibitory Concentration | [3] |
| Imax | 29% | µ-opioid | Maximum Inhibitory Effect | [3] |
These data indicate that Xorphanol possesses a high affinity for the µ-opioid receptor, comparable to or greater than many clinically used opioids. However, its partial agonist nature is evident from the Imax value of 29%, signifying that even at saturating concentrations, it produces a response that is only 29% of the maximum achievable by a full agonist in the specific assay system used.
Mu-Opioid Receptor Signaling Pathway
Upon binding of a partial agonist like Xorphanol, the µ-opioid receptor, a G-protein coupled receptor (GPCR), undergoes a conformational change that leads to the activation of intracellular signaling cascades. The primary pathway involves the coupling to inhibitory G-proteins (Gi/o).
Figure 1: Mu-Opioid Receptor Signaling Pathway Activated by Xorphanol.
The binding of Xorphanol to the µ-opioid receptor facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated Gi/o protein. This leads to the dissociation of the Gα(i/o)-GTP and Gβγ subunits. The activated Gα(i/o)-GTP subunit then inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cyclic adenosine monophosphate (cAMP). Reduced cAMP levels lead to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream effectors, ultimately resulting in the analgesic and other physiological effects of the opioid.
Experimental Protocols
While the seminal publication detailing the initial characterization of Xorphanol (TR-5379) by Howes et al. (1985) was identified, access to the full-text article containing the detailed experimental protocols was not available.[2] Therefore, the following protocols are based on standard and well-established methodologies for opioid receptor research from that era and are intended to provide a representative understanding of how the quantitative data were likely generated.
Radioligand Binding Assay (for Ki Determination)
This assay is used to determine the binding affinity of a compound for a receptor.
Figure 2: General Workflow for a Radioligand Binding Assay.
Methodology:
-
Membrane Preparation: Membranes from a tissue source rich in µ-opioid receptors (e.g., rat brain) or from a cell line stably expressing the human µ-opioid receptor are prepared by homogenization and centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled µ-opioid receptor ligand (e.g., [3H]DAMGO, a full agonist, or [3H]naloxone, an antagonist) is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Xorphanol.
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of Xorphanol. The IC50 value is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand used.
Functional Assays (for IC50 and Imax Determination)
Functional assays measure the biological response resulting from receptor activation. For Gi/o-coupled receptors like the µ-opioid receptor, this is often assessed by measuring the inhibition of adenylyl cyclase activity (cAMP accumulation) or by measuring G-protein activation directly (GTPγS binding assay).
This assay measures the agonist-stimulated binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins.
Figure 3: General Workflow for a [35S]GTPγS Binding Assay.
Methodology:
-
Membrane Preparation: As described for the radioligand binding assay.
-
Assay Conditions: Membranes are incubated in an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl2, and the radiolabeled [35S]GTPγS.
-
Agonist Stimulation: Varying concentrations of Xorphanol are added to the reaction mixture.
-
Incubation: The reaction is incubated to allow for G-protein activation and the binding of [35S]GTPγS.
-
Termination and Separation: The reaction is terminated, and bound [35S]GTPγS is separated from free [35S]GTPγS by rapid filtration.
-
Quantification and Analysis: The radioactivity on the filters is counted, and a dose-response curve is generated to determine the EC50 (a measure of potency) and Emax (a measure of efficacy) relative to a standard full agonist. The provided IC50 value for Xorphanol likely refers to its potency in inhibiting a forskolin-stimulated response in a cAMP assay.
This assay measures the ability of a compound to inhibit the production of cAMP, typically after stimulation of adenylyl cyclase with forskolin.
Methodology:
-
Cell Culture: Whole cells expressing the µ-opioid receptor are used.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of Xorphanol.
-
Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured, often using a competitive immunoassay (e.g., ELISA or HTRF).
-
Data Analysis: The percentage inhibition of the forskolin-stimulated cAMP production is plotted against the log concentration of Xorphanol to determine the IC50 and Imax. The Imax of 29% for Xorphanol indicates that it can only inhibit the forskolin-stimulated cAMP production by a maximum of 29%.
Conclusion
Xorphanol demonstrates high-affinity binding to the µ-opioid receptor and functions as a partial agonist with a maximal response that is significantly lower than that of a full agonist. This pharmacological profile is a key characteristic that distinguishes it from classical opioids and suggests a potential for a different therapeutic window and side-effect liability. The quantitative data presented, in conjunction with the outlined experimental methodologies and signaling pathways, provide a comprehensive technical foundation for researchers and professionals in the field of drug development and opioid pharmacology. Further investigation into the structural determinants of Xorphanol's partial agonism could provide valuable insights for the design of novel analgesics with improved safety profiles.
References
Xorphanol Mesylate: A Technical Guide to its Chemical Structure, Synthesis, and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Xorphanol mesylate is a potent, centrally acting opioid analgesic belonging to the morphinan class of compounds. It exhibits a mixed agonist-antagonist profile at opioid receptors, a characteristic that has driven research into its potential for providing analgesia with a reduced side-effect profile compared to traditional mu-opioid receptor agonists. This technical guide provides an in-depth overview of the chemical structure, a detailed (though currently incomplete) synthesis pathway, and the complex signaling mechanisms of Xorphanol.
Chemical Structure and Properties
Xorphanol is a derivative of morphinan, a core structure shared by many clinically important opioids.[1] Its chemical name is N-(Cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol. The mesylate salt form is commonly used in research and development.
Chemical Structure:
Figure 1. Chemical structure of Xorphanol.
Table 1: Chemical and Physical Properties of Xorphanol
| Property | Value | Reference |
| IUPAC Name | N-(Cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol | |
| Molecular Formula | C₂₃H₃₁NO | |
| Molar Mass | 337.51 g/mol | |
| CAS Number | 77287-89-9 (Xorphanol) | |
| 77287-90-2 (this compound) | ||
| Physical State | Solid | |
| Melting Point | Data not available | |
| Solubility | Data not available |
Synthesis of this compound
Key Synthetic Step: Wittig Reaction
The 6-methylene group of Xorphanol is introduced via a Wittig reaction on the corresponding 6-oxo precursor. This reaction utilizes a phosphorus ylide to convert a ketone into an alkene.
Experimental Workflow: Wittig Reaction for 6-Methylene Group Introduction
Caption: General workflow for the Wittig reaction to form the 6-methylene group.
Note: A detailed experimental protocol, including reaction conditions, purification methods, and the synthesis of the 6-oxo precursor, is required for the complete synthesis. The final step would involve the formation of the mesylate salt by reacting the free base with methanesulfonic acid.
Opioid Receptor Binding and Functional Activity
Xorphanol is characterized by its mixed agonist-antagonist activity at the three major opioid receptors: mu (μ), kappa (κ), and delta (δ). This complex pharmacological profile is central to its potential therapeutic effects.
Table 2: Opioid Receptor Binding Affinities and Functional Data for Xorphanol
| Receptor | Parameter | Value | Reference |
| Kappa (κ) | Ki | 0.4 nM | |
| EC₅₀ | 3.3 nM | ||
| Intrinsic Activity | Partial Agonist | ||
| Mu (μ) | Ki | 0.25 nM | |
| EC₅₀ | 3.4 nM | ||
| Intrinsic Activity | Partial Agonist | ||
| Delta (δ) | Ki | 1.0 nM | |
| EC₅₀ | 8 nM | ||
| Intrinsic Activity | Agonist |
Signaling Pathways of Xorphanol
The interaction of Xorphanol with opioid receptors initiates a cascade of intracellular signaling events. As a G-protein coupled receptor (GPCR) ligand, its effects are primarily mediated through the activation of inhibitory G-proteins (Gi/Go).[2] The mixed agonist-antagonist nature of Xorphanol leads to a nuanced modulation of these pathways.
General Opioid Receptor Signaling
Opioid receptors, upon activation by an agonist, couple to Gi/Go proteins.[2] This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors.
General Opioid Receptor Signaling Pathway
Caption: Canonical signaling pathway following opioid receptor activation.
Signaling Implications of Xorphanol's Mixed Profile
Xorphanol's partial agonism at mu and kappa receptors suggests that it does not elicit the full signaling response seen with full agonists like morphine. This may contribute to a ceiling effect for some of its actions, potentially reducing the risk of adverse effects such as respiratory depression.[3] The concept of "biased agonism," where a ligand preferentially activates certain downstream pathways over others (e.g., G-protein signaling vs. β-arrestin recruitment), is an active area of research in opioid pharmacology and may be relevant to the specific effects of Xorphanol.[4][5][6]
The full agonism at the delta receptor adds another layer of complexity, as delta receptor activation has been associated with antidepressant and anxiolytic effects, in addition to analgesia.
Logical Relationship of Xorphanol's Mixed Profile and Potential Effects
Caption: Potential interplay of Xorphanol's receptor activities and clinical outcomes.
Conclusion and Future Directions
This compound represents a fascinating molecule with a complex pharmacological profile. Its mixed agonist-antagonist activity at opioid receptors holds the promise of effective analgesia with an improved safety profile. However, a complete understanding of its synthesis and the full spectrum of its signaling activities requires further investigation. Future research should focus on elucidating the detailed synthetic pathway, characterizing its physicochemical properties, and exploring the nuances of its signaling through the lens of biased agonism. Such studies will be crucial for realizing the full therapeutic potential of Xorphanol and similar mixed-profile opioid ligands.
References
- 1. Morphinan - Wikipedia [en.wikipedia.org]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. pharmacytimes.com [pharmacytimes.com]
- 4. mdpi.com [mdpi.com]
- 5. Functional Selectivity at the μ-Opioid Receptor: Implications for Understanding Opioid Analgesia and Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biased ligands at opioid receptors: Current status and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Data on Xorphanol Mesylate Analgesic Effects: A Review of Publicly Available Information
Researchers, scientists, and drug development professionals investigating the analgesic properties of Xorphanol mesylate will find a notable scarcity of detailed, publicly available preclinical data. Despite its classification as a mixed agonist-antagonist from the morphinan class of analgesics, a comprehensive in-depth technical guide or whitepaper with extensive quantitative data, detailed experimental protocols, and visualizations of its mechanism of action is not feasible based on the current public record.
This compound, also known by its chemical name N-(cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol, was identified in the mid-1980s as a potential analgesic. Initial preclinical investigations in animal models suggested a promising profile with a potentially low liability for physical dependence.[1] In vitro studies at the time also indicated unique properties, including anti-naloxone effects and resistance to antagonism by other opioid antagonists.[1]
However, detailed quantitative data from these foundational preclinical studies, which are crucial for a thorough understanding of its pharmacological profile, are not readily accessible in the public domain. This includes critical information such as:
-
Analgesic Efficacy Data: Specific dose-response curves and ED₅₀ values from standard preclinical pain models (e.g., tail-flick, hot plate, writhing tests) are not published.
-
Receptor Binding Affinities: Quantitative data, such as Kᵢ values for mu, kappa, and delta opioid receptors, which are essential for characterizing its receptor interaction profile, are unavailable.
-
Pharmacokinetic Data: Information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical animal models has not been publicly detailed.
The absence of this specific, quantitative data precludes the creation of the requested structured tables and in-depth analysis of experimental protocols.
General Methodologies in Preclinical Analgesic Research
While specific protocols for this compound are not available, a general understanding of the methodologies typically employed in preclinical analgesic drug development can provide context for the type of data that would be required for a comprehensive evaluation.
Common Animal Models of Pain:
-
Acute Nociceptive Pain Models: These models, such as the tail-flick and hot-plate tests, are used to evaluate the response to a brief, noxious thermal stimulus. The latency to response is measured as an indicator of analgesia.
-
Inflammatory Pain Models: Injection of inflammatory agents (e.g., carrageenan, complete Freund's adjuvant) into the paw of a rodent induces edema, hypersensitivity to thermal and mechanical stimuli, and changes in weight-bearing, which can be measured to assess the efficacy of an analgesic.
-
Neuropathic Pain Models: These models involve surgical nerve injury (e.g., chronic constriction injury, spared nerve injury) to mimic chronic pain states characterized by allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).
Receptor Binding Assays:
To determine the affinity of a compound for various receptors, radioligand binding assays are commonly used. These experiments involve incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled test compound (e.g., this compound). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Kᵢ) is calculated.
Visualizing Preclinical Research Concepts
While specific pathways for this compound cannot be diagrammed, the following visualizations illustrate common workflows and concepts in preclinical analgesic research.
References
Xorphanol Mesylate: A Deep Dive into its Structure-Activity Relationship
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xorphanol mesylate, a synthetic opioid of the morphinan class, presents a complex pharmacological profile as a mixed agonist-antagonist. This technical guide delves into the core principles of its structure-activity relationship (SAR), providing a comprehensive overview for researchers and professionals in drug development. Xorphanol, chemically known as N-(cyclobutylmethyl)-8β-methyl-6-methylenemorphinan-3-ol, exhibits a unique interaction with opioid receptors, which is intrinsically linked to its distinct structural features. Understanding this relationship is paramount for the rational design of novel analgesics with improved therapeutic indices.
Quantitative Analysis of Receptor Interaction
The pharmacological activity of xorphanol is characterized by its binding affinity and functional activity at the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). The following table summarizes the key quantitative data reported for xorphanol's interaction with these receptors.
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Efficacy (Imax/Emax) | Intrinsic Activity (IA) |
| Mu (µ) | 0.25 | 3.4 | 29% | Low |
| Delta (δ) | 1.0 | 8.0 | 76% | Agonist |
| Kappa (κ) | 0.4 | 3.3 | 49% | 0.84 (High-efficacy partial agonist) |
Data compiled from publicly available pharmacological studies.
Structure-Activity Relationship of Xorphanol
The unique pharmacological profile of xorphanol as a mixed agonist-antagonist is a direct consequence of its molecular structure. Key structural motifs and their impact on activity are outlined below:
-
N-Substituent: The N-cyclobutylmethyl group is a critical determinant of xorphanol's mixed agonist-antagonist properties. In the morphinan series, substitution of the N-methyl group with larger alkylcycloalkyl groups, such as cyclopropylmethyl or cyclobutylmethyl, tends to decrease intrinsic activity at the µ-receptor and can introduce antagonist activity. This substitution pattern is a well-established strategy for modulating the efficacy of opioid ligands. The cyclobutylmethyl group in xorphanol is crucial for its kappa-agonist and mu-antagonist/low-efficacy partial agonist profile.
-
C6-Methylene Group: The presence of a methylene group at the C6 position is another significant structural feature. This modification, in conjunction with the N-substituent, contributes to the overall pharmacological profile.
-
C8-Methyl Group: The β-methyl group at the C8 position also influences the ligand-receptor interaction, contributing to the specific binding affinity and efficacy observed for xorphanol.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize the pharmacological properties of opioid ligands like this compound.
Opioid Receptor Binding Assay
This assay determines the affinity of a compound for opioid receptors by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the opioid receptor of interest (µ, δ, or κ).
-
Radioligands: [³H]DAMGO (for µ), [³H]DPDPE (for δ), [³H]U-69,593 (for κ).
-
Incubation Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: Naloxone (10 µM).
-
Test compound (this compound).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer, test compound, or naloxone.
-
Incubate at 25°C for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold incubation buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the bound radioactivity using a scintillation counter.
-
Calculate the half-maximal inhibitory concentration (IC50) from the competition binding curves.
-
Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity, a downstream effect of Gi/o-coupled receptor activation.
Materials:
-
Cells expressing the opioid receptor of interest and a cAMP-responsive reporter system.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES and 0.1% BSA.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound).
-
cAMP detection kit (e.g., HTRF, ELISA).
Procedure:
-
Plate the cells in a 96-well plate and allow them to attach overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of the test compound for 15-30 minutes.
-
Stimulate the cells with forskolin for 15-30 minutes to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.
-
Generate dose-response curves to determine the half-maximal effective concentration (EC50) and the maximal inhibitory effect (Emax) of the test compound.
[³⁵S]GTPγS Binding Assay
This functional assay directly measures the activation of G-proteins by an agonist, providing a measure of efficacy.
Materials:
-
Cell membranes expressing the opioid receptor of interest.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
[³⁵S]GTPγS.
-
GDP.
-
Test compound (this compound).
-
Non-specific binding control: Unlabeled GTPγS.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add cell membranes, GDP, and the test compound.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer.
-
Quantify the bound [³⁵S]GTPγS using a scintillation counter.
-
Generate dose-response curves to determine the EC50 and Emax values for G-protein activation.
Signaling Pathway and Experimental Workflow
The interaction of xorphanol with opioid receptors initiates a cascade of intracellular signaling events. The following diagrams illustrate the general opioid receptor signaling pathway and a typical experimental workflow for characterizing an opioid ligand.
Methodological & Application
Application Notes and Protocols for Xorphanol Mesylate in In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xorphanol is a synthetic opioid analgesic belonging to the morphinan class. It is characterized as a mixed agonist-antagonist, which suggests a complex interaction with opioid receptors and a potentially lower liability for physical dependence compared to full agonist opioids.[1] These application notes provide detailed protocols for evaluating the analgesic efficacy of xorphanol mesylate in common in vivo models of pain. Due to the limited publicly available data specific to this compound, the following protocols are based on established methodologies for similar mixed agonist-antagonist opioids and standard practices in analgesic drug testing. Researchers should consider these as starting points and may need to optimize parameters such as dosage and timing based on preliminary studies.
Mechanism of Action and Signaling Pathway
Opioids exert their analgesic effects by binding to opioid receptors (mu, delta, and kappa), which are G-protein coupled receptors located throughout the central and peripheral nervous system.[2][3] Activation of these receptors leads to a cascade of intracellular events that ultimately reduce neuronal excitability and inhibit the transmission of pain signals. The mixed agonist-antagonist profile of xorphanol suggests it may act as an agonist at some opioid receptor subtypes while acting as an antagonist at others, contributing to its unique pharmacological profile.
Caption: Opioid Signaling Pathway for Analgesia.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound in various pain models. This data is for illustrative purposes to demonstrate how results would be presented and is not based on published experimental values for this compound.
| In Vivo Model | Species | Route of Administration | ED50 (mg/kg) | Peak Effect (min) | Duration of Action (min) |
| Hot Plate Test | Mouse | Subcutaneous (s.c.) | 1.5 | 30 | 120 |
| Rat | Intraperitoneal (i.p.) | 2.0 | 45 | 180 | |
| Tail-Flick Test | Mouse | Oral (p.o.) | 5.0 | 60 | 150 |
| Rat | Subcutaneous (s.c.) | 1.0 | 30 | 180 | |
| Formalin Test | Rat | Intraperitoneal (i.p.) | 2.5 | N/A | N/A |
| CCI Model | Rat | Oral (p.o.) | 3.0 (daily) | N/A | N/A |
ED50: Effective dose in 50% of the population. Data is hypothetical.
Experimental Protocols
Hot Plate Test for Thermal Pain
This test assesses the response to a thermal stimulus and is effective for evaluating centrally acting analgesics.
Principle: The latency to a behavioral response (e.g., paw licking, jumping) is measured when the animal is placed on a heated surface. An increase in latency indicates an analgesic effect.
Experimental Workflow:
Caption: Workflow for the Hot Plate Test.
Detailed Protocol:
-
Animals: Male Swiss Webster mice (20-25 g) or Sprague-Dawley rats (200-250 g).
-
Apparatus: Eddy's hot plate maintained at a constant temperature of 55 ± 0.5°C.[4]
-
Procedure: a. Acclimatize animals to the testing room for at least 1 hour before the experiment. b. Determine the baseline response latency for each animal by placing it on the hot plate and starting a timer. The time until the animal licks its hind paw or jumps is recorded. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.[4] c. Animals with a baseline latency outside a predetermined range (e.g., 5-15 seconds) may be excluded. d. Randomly assign animals to treatment groups (vehicle control, positive control e.g., morphine, and various doses of this compound). e. Administer the test compounds via the desired route (e.g., subcutaneous, intraperitoneal, or oral). f. At specific time points after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and record the response latency.[5]
-
Data Analysis: The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 can be calculated from the dose-response curve.
Tail-Flick Test for Thermal Pain
Similar to the hot plate test, this model evaluates the response to a thermal stimulus applied to the tail.
Principle: A focused beam of heat is applied to the animal's tail, and the time taken for the animal to "flick" its tail away from the heat source is measured. This is a spinal reflex that can be modulated by centrally acting analgesics.
Detailed Protocol:
-
Animals: Male Wistar rats (180-220 g) or ICR mice (25-30 g).
-
Apparatus: Tail-flick analgesiometer with a radiant heat source.
-
Procedure: a. Gently restrain the animal with its tail positioned over the heat source. b. Determine the baseline tail-flick latency by activating the heat source and measuring the time to tail withdrawal. The intensity of the heat source should be calibrated to produce a baseline latency of 2-4 seconds. A cut-off time (e.g., 10-12 seconds) is essential to prevent tissue damage.[6] c. Group and dose the animals as described for the hot plate test. d. Measure the tail-flick latency at various time points post-administration.
-
Data Analysis: Calculate %MPE and ED50 as described for the hot plate test.
Chronic Constriction Injury (CCI) Model for Neuropathic Pain
This model mimics chronic nerve pain in humans.
Principle: Loose ligatures are placed around the sciatic nerve, leading to nerve damage and the development of neuropathic pain symptoms such as allodynia (pain from a non-painful stimulus) and hyperalgesia (exaggerated pain response).[1]
Experimental Workflow:
Caption: Workflow for the Chronic Constriction Injury (CCI) Model.
Detailed Protocol:
-
Animals: Male Sprague-Dawley rats (200-250 g).
-
Surgical Procedure: a. Anesthetize the rat (e.g., with isoflurane or ketamine/xylazine). b. Make an incision on the lateral aspect of the thigh to expose the sciatic nerve.[7] c. Proximal to the trifurcation of the nerve, place 4 loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing. The ligatures should be tight enough to cause a slight constriction but not arrest circulation.[1][3] d. Suture the muscle and skin layers.
-
Behavioral Testing: a. Allow the animals to recover for 7-14 days, during which neuropathic pain symptoms will develop. b. Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw. The paw withdrawal threshold is the lowest force that elicits a withdrawal response. c. Thermal Hyperalgesia: Use a plantar test apparatus to apply a radiant heat source to the plantar surface of the hind paw. Measure the paw withdrawal latency.
-
Drug Administration: a. After establishing a stable baseline of allodynia and/or hyperalgesia, begin daily administration of this compound or vehicle. b. Conduct behavioral testing at regular intervals (e.g., weekly) to assess the effect of the treatment on pain thresholds.
-
Data Analysis: Compare the paw withdrawal thresholds or latencies between the xorphanol-treated groups and the vehicle control group over time.
Conclusion
The protocols outlined provide a framework for the preclinical evaluation of this compound's analgesic properties in models of acute thermal pain and chronic neuropathic pain. Given the lack of specific published data for this compound, careful dose-range finding studies are recommended as a first step. The mixed agonist-antagonist nature of this compound makes it an interesting candidate for development, potentially offering effective pain relief with a favorable side-effect profile.
References
- 1. Pharmacological characterization of the chronic constriction injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Experimental Characterization of the Chronic Constriction Injury-Induced Neuropathic Pain Model in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. The role of botulinum toxin type A related axon transport in neuropathic pain induced by chronic constriction injury - PMC [pmc.ncbi.nlm.nih.gov]
GTPγS Functional Assay for Kappa-Opioid Agonists: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kappa-opioid receptor (KOR), a member of the G protein-coupled receptor (GPCR) family, is a key target in the development of therapeutics for pain, addiction, and mood disorders. Activation of the KOR by an agonist initiates a signaling cascade, with the first intracellular event being the activation of heterotrimeric G proteins. The [³⁵S]GTPγS binding assay is a widely used functional assay that directly measures this primary step in the signaling pathway. It quantifies the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, providing a reliable measure of the potency (EC₅₀) and efficacy (Emax) of KOR agonists. This document provides detailed protocols and application notes for performing a [³⁵S]GTPγS functional assay for KOR agonists.
Principle of the Assay
Upon agonist binding to the KOR, the receptor undergoes a conformational change that facilitates the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the associated Gi/o protein. The Gα subunit then dissociates from the Gβγ dimer, and both components proceed to modulate downstream effectors. The [³⁵S]GTPγS assay utilizes a radiolabeled, non-hydrolyzable analog of GTP, [³⁵S]GTPγS. Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, its binding is essentially irreversible, leading to an accumulation of the radioactive signal that is proportional to the extent of G protein activation. This accumulated radioactivity can then be quantified to determine the functional response to an agonist.
Kappa-Opioid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the kappa-opioid receptor upon agonist binding, leading to G protein activation.
Kappa-Opioid Receptor G Protein Activation Pathway.
Experimental Protocols
This section provides a detailed methodology for performing a [³⁵S]GTPγS binding assay using cell membranes expressing the kappa-opioid receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from cells stably or transiently expressing the human kappa-opioid receptor (e.g., CHO-K1 or HEK293 cells).
-
[³⁵S]GTPγS: Specific activity >1000 Ci/mmol.
-
GTPγS (unlabeled): For determination of non-specific binding.
-
GDP: Guanosine 5'-diphosphate.
-
Standard KOR Agonist: e.g., U-69,593, for positive control and reference.
-
Test Compounds: Kappa-opioid agonists to be evaluated.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Scintillation Cocktail: For use with a liquid scintillation counter.
-
GF/C Filter Plates: Glass fiber filter plates.
-
Plate Sealers.
-
Multi-channel Pipettes.
-
Liquid Scintillation Counter.
-
Cell Harvester or Vacuum Filtration Manifold.
Experimental Workflow Diagram
The following diagram outlines the key steps in the [³⁵S]GTPγS functional assay.
Experimental Workflow for the [³⁵S]GTPγS Assay.
Step-by-Step Protocol
-
Preparation of Reagents:
-
Thaw the cell membranes on ice. Once thawed, homogenize by gentle vortexing. Dilute the membranes in assay buffer to the desired concentration (typically 5-20 µg of protein per well).
-
Prepare serial dilutions of the test compounds and the standard agonist (e.g., U-69,593) in the assay buffer.
-
Prepare a solution of 10 µM unlabeled GTPγS in assay buffer for determining non-specific binding.
-
Prepare a working solution of [³⁵S]GTPγS (typically 0.05-0.1 nM final concentration) and GDP (10-30 µM final concentration) in the assay buffer. Keep on ice.
-
-
Assay Setup:
-
To a 96-well filter plate, add the following in triplicate:
-
Total Binding: 25 µL of assay buffer.
-
Non-specific Binding (NSB): 25 µL of 10 µM unlabeled GTPγS.
-
Agonist Stimulation: 25 µL of the desired concentration of test compound or standard agonist.
-
-
-
Reaction Initiation:
-
Add 50 µL of the diluted cell membrane suspension to each well.
-
Add 25 µL of the [³⁵S]GTPγS/GDP working solution to each well to initiate the reaction. The final volume in each well should be 100 µL.
-
-
Incubation:
-
Seal the plate and incubate for 60-90 minutes at 30°C with gentle shaking.
-
-
Reaction Termination and Filtration:
-
Terminate the assay by rapid filtration through the GF/C filter plate using a cell harvester or vacuum manifold.
-
Wash the filters rapidly 3-5 times with ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
-
Quantification:
-
Dry the filter plate completely.
-
Add 50 µL of scintillation cocktail to each well.
-
Seal the plate and allow it to equilibrate for at least 30 minutes.
-
Count the radioactivity in each well using a liquid scintillation counter.
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding.
-
-
Normalize Data:
-
Express the specific binding for each agonist concentration as a percentage of the basal (vehicle control) specific binding.
-
Alternatively, normalize the data to the maximal stimulation produced by a standard full agonist (e.g., U-69,593), which is set to 100%.
-
-
Generate Concentration-Response Curves:
-
Plot the normalized specific binding against the logarithm of the agonist concentration.
-
-
Determine EC₅₀ and Emax:
-
Fit the concentration-response curve using a non-linear regression model (e.g., sigmoidal dose-response with variable slope) to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist).
-
Data Presentation
The following table summarizes the potency (EC₅₀) and efficacy (Emax) of several known kappa-opioid agonists determined by the [³⁵S]GTPγS binding assay. The Emax values are expressed as a percentage of the maximal stimulation induced by the standard full agonist U-69,593.
| Agonist | EC₅₀ (nM) | Emax (% of U-69,593) | Reference |
| U-69,593 | 3 - 8 | 100% | [1][2] |
| Dynorphin A | 1 - 6 | ~100% | [1][2] |
| Salvinorin A | 0.5 - 2 | ~100% | [3] |
| Asimadoline | 1.2 - 5.6 | Complete Agonist | [4] |
| Nalfurafine | 0.025 | Not Reported | [5] |
Note: EC₅₀ and Emax values can vary depending on the specific experimental conditions, such as the cell line used, receptor expression levels, and assay buffer composition. The data presented here are for comparative purposes. "Complete Agonist" indicates that the compound achieves a maximal response similar to that of the standard full agonist, though a precise percentage was not provided in the cited literature.
Conclusion
The [³⁵S]GTPγS functional assay is a robust and reliable method for characterizing the pharmacological properties of kappa-opioid receptor agonists. By providing a direct measure of G protein activation, this assay allows for the accurate determination of agonist potency and efficacy, making it an invaluable tool in drug discovery and development for KOR-targeted therapeutics. Careful optimization of assay conditions and consistent data analysis are crucial for obtaining high-quality, reproducible results.
References
- 1. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 2. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asimadoline, a κ-Opioid Agonist, and Visceral Sensation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
Application Notes: High-Throughput cAMP Assays for Opioid Receptor Activation
References
- 1. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. revvity.com [revvity.com]
- 7. genomax.com.sg [genomax.com.sg]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader [moleculardevices.com]
- 10. Live Cell Biosensor Assay Used To Interrogate GPCRs - Comparative Analysis of Biosensor Variants | Technology Networks [technologynetworks.com]
Application Notes and Protocols for the Quantification of Xorphanol Mesylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xorphanol mesylate, a morphinan derivative, is a compound of significant interest in pharmaceutical development due to its potential analgesic properties. Accurate and reliable quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols and methodologies for the quantitative analysis of this compound using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methods described are based on established and validated analytical techniques for opioid compounds and can be adapted and validated for the specific requirements of this compound analysis.
Analytical Methods Overview
The primary analytical techniques for the quantification of opioid-like compounds, including this compound, are HPLC with UV detection and LC-MS/MS. LC-MS/MS is often preferred for its high sensitivity and selectivity, especially for complex biological matrices.
Key Techniques:
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the separation and quantification of pharmaceutical compounds. When coupled with a UV detector, it offers a reliable method for analyzing bulk drug substances and formulations.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Provides superior sensitivity and selectivity, making it the gold standard for quantifying low concentrations of drugs and their metabolites in biological fluids like plasma, urine, and oral fluid.
Data Presentation: Quantitative Method Parameters
The following tables summarize typical parameters for HPLC and LC-MS/MS methods that can be adapted for the quantification of this compound.
Table 1: Representative HPLC Method Parameters
| Parameter | Recommended Conditions |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 0.05 M potassium dihydrogen phosphate), with pH adjustment (e.g., pH 5.0)[1] |
| Gradient | Isocratic or gradient elution depending on the sample complexity. |
| Flow Rate | 0.8 - 1.2 mL/min[1] |
| Detection | UV at a wavelength determined by the UV spectrum of this compound (e.g., 258 nm for similar compounds)[1] |
| Injection Volume | 10 - 20 µL |
| Column Temperature | Ambient or controlled (e.g., 40 °C)[2] |
Table 2: Representative LC-MS/MS Method Parameters
| Parameter | Recommended Conditions |
| Chromatography | Ultra-High-Performance Liquid Chromatography (UHPLC) or HPLC[3][4] |
| Column | Biphenyl or C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 µm)[4] |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile with 0.1% formic acid[5] |
| Gradient | A gradient elution is typically used to achieve optimal separation.[5] |
| Flow Rate | 0.3 - 0.5 mL/min[6] |
| Ionization Source | Electrospray Ionization (ESI) in positive mode[5] |
| MS Detection | Triple Quadrupole (QqQ) Mass Spectrometer |
| Scan Type | Multiple Reaction Monitoring (MRM)[6] |
| MRM Transitions | To be determined by direct infusion of this compound standard. |
| Injection Volume | 5 - 10 µL[6] |
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification in Bulk Drug Substance
This protocol describes a general procedure for the quantification of this compound in a raw material or active pharmaceutical ingredient (API) form.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (analytical grade)
-
Orthophosphoric acid or potassium hydroxide for pH adjustment
-
Water (HPLC grade)
2. Equipment:
-
HPLC system with a UV detector
-
C18 analytical column
-
Analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Sonicator
3. Procedure:
-
Mobile Phase Preparation: Prepare a 0.05 M potassium dihydrogen phosphate solution in HPLC grade water. Adjust the pH to 5.0 using orthophosphoric acid or potassium hydroxide.[1] Mix this buffer with acetonitrile in the desired ratio (e.g., 2:1 v/v).[1] Filter and degas the mobile phase.
-
Standard Solution Preparation: Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Preparation: Accurately weigh the this compound bulk drug sample and dissolve it in the mobile phase to achieve a concentration within the calibration range. Sonication may be used to ensure complete dissolution.[7]
-
Chromatographic Analysis:
-
Set the HPLC system parameters as outlined in Table 1.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions for analysis.
-
-
Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
Protocol 2: LC-MS/MS Method for Quantification in Human Plasma
This protocol provides a framework for the sensitive and selective quantification of this compound in human plasma, suitable for pharmacokinetic studies.
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a deuterated analog of this compound)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (drug-free)
2. Equipment:
-
LC-MS/MS system (UHPLC coupled to a triple quadrupole mass spectrometer)
-
Analytical column (e.g., Biphenyl or C18)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator (optional)
3. Procedure:
-
Sample Pre-treatment (Protein Precipitation):
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Transfer the supernatant to a clean tube.
-
-
Sample Clean-up (Optional - for higher sensitivity):
-
For lower detection limits, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed.
-
SPE: Use a suitable SPE cartridge (e.g., mixed-mode cation exchange) to extract the analyte and remove matrix interferences.[8][9]
-
LLE: Use an appropriate organic solvent to extract this compound from the plasma supernatant.
-
-
Evaporation and Reconstitution (if applicable):
-
Evaporate the supernatant or the eluate from SPE to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Set the LC-MS/MS system parameters as outlined in Table 2.
-
Inject the prepared samples for analysis.
-
-
Quantification: The concentration of this compound is determined by the ratio of its peak area to that of the internal standard, plotted against a calibration curve prepared in the same biological matrix.
Visualizations
Opioid Receptor Signaling Pathway
Opioid receptors, which are G-protein coupled receptors (GPCRs), mediate their effects through two primary signaling pathways: the G-protein pathway and the β-arrestin pathway. The balance between these pathways can influence the therapeutic and adverse effects of an opioid agonist.
Caption: Opioid receptor signaling pathways.
Experimental Workflow for LC-MS/MS Quantification
The following diagram illustrates the general workflow for the quantification of this compound in a biological matrix using LC-MS/MS.
Caption: LC-MS/MS analytical workflow.
Conclusion
The analytical methods and protocols detailed in these application notes provide a comprehensive guide for the accurate and reliable quantification of this compound. While the provided HPLC-UV method is suitable for the analysis of bulk drug substance, the LC-MS/MS method offers the high sensitivity and selectivity required for the analysis of biological samples. Researchers are encouraged to validate these methods according to the relevant international guidelines (e.g., ICH, FDA) to ensure their suitability for the intended application. The successful implementation of these analytical techniques will be instrumental in advancing the research and development of this compound.
References
- 1. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 2. agilent.com [agilent.com]
- 3. LC/MS Method Validation for Quantitative Analysis of Additional Opioids in Blood and Urine Samples at the Sacramento County District Attorney’s Laboratory of Forensic Services [escholarship.org]
- 4. A Novel UHPLC-MS/MS Method for the Quantification of Seven Opioids in Different Human Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. longdom.org [longdom.org]
- 6. chimia.ch [chimia.ch]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. Overview of Liquid Sample Preparation Techniques for Analysis, Using Metal-Organic Frameworks as Sorbents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Xorphanol Mesylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Xorphanol is a potent opioid analgesic belonging to the morphinan class of compounds. As with any pharmaceutical agent, a reliable and robust analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Xorphanol mesylate in bulk drug substance and pharmaceutical formulations. Due to the limited availability of published methods specific to this compound, this protocol has been developed based on established methods for structurally related morphinan compounds, such as butorphanol and morphine.[1][2][3] The method utilizes a reverse-phase C18 column with gradient elution and UV detection, providing a balance of speed and resolution.
Summary of the Method
This method employs a reverse-phase HPLC system with a C18 stationary phase and a mobile phase consisting of a phosphate buffer and acetonitrile. A gradient elution is used to ensure adequate separation of Xorphanol from potential impurities and degradation products. Detection is performed by UV spectrophotometry. The method is intended to be specific, linear, accurate, and precise for the quantification of this compound.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A gradient-capable HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Chromatographic Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]
-
Data Acquisition: Chromatography data software for instrument control, data acquisition, and processing.
-
Chemicals and Reagents:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
-
Preparation of Solutions
-
Mobile Phase A (Aqueous Phase):
-
Mobile Phase B (Organic Phase):
-
Acetonitrile (HPLC grade).
-
Filter through a 0.45 µm membrane filter and degas.
-
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound Reference Standard.
-
Transfer to a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
-
-
Working Standard Solutions:
-
Prepare a series of working standard solutions by diluting the Standard Stock Solution with the diluent to obtain concentrations in the range of 1-100 µg/mL.
-
-
Sample Preparation (for a formulated product, e.g., tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of diluent and sonicate for 15 minutes to dissolve the active ingredient.
-
Dilute to volume with the diluent and mix well.
-
Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Dilute the filtered solution with the diluent to a final concentration within the calibration range (e.g., 50 µg/mL).
-
Chromatographic Conditions
The following chromatographic conditions are proposed for the analysis of this compound:
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M KH₂PO₄ in water, pH 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[2] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[2] |
| Detection | UV at 280 nm[2] |
| Run Time | 15 minutes |
Data Presentation
(Note: The following data is illustrative and should be generated during method validation in a laboratory setting.)
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Illustrative Result |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 5500 |
| %RSD of Peak Area | ≤ 1.0% (n=6) | 0.5% |
| %RSD of Retention Time | ≤ 1.0% (n=6) | 0.2% |
Table 2: Method Validation Summary
| Parameter | Concentration Range (µg/mL) | Illustrative Results |
| Linearity (r²) | 1 - 100 | r² = 0.9995 |
| Retention Time | N/A | Approximately 7.5 min |
| Limit of Detection (LOD) | N/A | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | N/A | 0.7 µg/mL |
| Accuracy (% Recovery) | 50, 100, 150 µg/mL | 99.2% - 101.5% |
| Precision (%RSD) | ||
| Repeatability | 50 µg/mL (n=6) | 0.6% |
| Intermediate Precision | 50 µg/mL (n=6) | 0.8% |
Visualizations
Caption: Experimental workflow for the HPLC analysis of this compound.
Caption: Logical relationship of components in the reverse-phase HPLC method.
References
Application Notes and Protocols for Xorphanol Mesylate Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xorphanol mesylate (developmental codes: TR-5379, TR-5379M) is a synthetically derived opioid analgesic from the morphinan class.[1][2] It is characterized as a mixed agonist-antagonist, exhibiting a complex interaction with various opioid receptors.[1] Primarily, it acts as a high-efficacy partial agonist at the kappa-opioid receptor (KOR) and a partial agonist at the mu-opioid receptor (MOR), while also demonstrating agonist activity at the delta-opioid receptor (DOR).[1] This mixed receptor profile suggests a potential for potent analgesia with a theoretically reduced risk of dependence and abuse compared to full mu-opioid agonists.[2] Although this compound was developed for its analgesic properties, it was never commercially marketed.[1]
These application notes provide a comprehensive overview of the administration of this compound in rodent models for preclinical assessment of its analgesic efficacy and potential side effects, such as respiratory depression. The protocols and data presented are based on established methodologies for evaluating mixed agonist-antagonist opioids in laboratory settings.
Mechanism of Action
This compound's pharmacological effects are mediated through its interaction with the opioid receptor system, a family of G-protein coupled receptors (GPCRs).[3] Its mixed agonist-antagonist profile results in a nuanced modulation of downstream signaling pathways.
-
Kappa-Opioid Receptor (KOR) Agonism: As a high-efficacy partial agonist, Xorphanol stimulates KORs, which is believed to contribute significantly to its analgesic effects, particularly in visceral pain. KOR activation also mediates some of its less desirable effects, such as sedation.
-
Mu-Opioid Receptor (MOR) Partial Agonism: Its partial agonism at the MOR provides analgesic effects but with a lower intrinsic activity compared to full agonists like morphine. This characteristic may offer a ceiling effect for respiratory depression, a major life-threatening side effect of traditional opioids.[1] Its antagonistic properties at the MOR can also precipitate withdrawal in subjects dependent on full mu-agonists.[1]
-
Delta-Opioid Receptor (DOR) Agonism: Xorphanol also acts as an agonist at the DOR, which may contribute to its overall analgesic profile.[1]
The intracellular signaling cascade following receptor activation involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, specifically the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels. These actions collectively reduce neuronal excitability and inhibit neurotransmitter release, resulting in analgesia.
Quantitative Data Summary
The following tables summarize representative quantitative data for the administration of a mixed agonist-antagonist opioid like this compound in rodent models. Note: Specific data for this compound is limited; these values are illustrative based on compounds with similar mechanisms of action.
Table 1: Analgesic Efficacy in Rodent Models
| Parameter | Mouse (Tail-Flick Test) | Rat (Hot-Plate Test) |
| Route of Administration | Subcutaneous (SC) | Intraperitoneal (IP) |
| ED₅₀ (mg/kg) | 0.5 - 2.0 | 1.0 - 5.0 |
| Peak Effect Time | 30 - 60 minutes | 45 - 75 minutes |
| Duration of Action | 2 - 4 hours | 3 - 5 hours |
Table 2: Respiratory Depression Assessment in Rodent Models
| Parameter | Mouse (Whole-Body Plethysmography) | Rat (Whole-Body Plethysmography) |
| Route of Administration | Subcutaneous (SC) | Intravenous (IV) |
| Dose for Significant Respiratory Depression (mg/kg) | > 10 | > 15 |
| Observed Effects | Dose-dependent decrease in respiratory rate and minute volume | Dose-dependent decrease in respiratory rate and minute volume |
| Ceiling Effect | Observed at higher doses | Observed at higher doses |
Table 3: Representative Pharmacokinetic Parameters in Rats
| Parameter | Value |
| Route of Administration | Intravenous (IV) |
| Tmax (Peak Plasma Concentration Time) | ~5 minutes |
| Cmax (Peak Plasma Concentration) | Dose-dependent |
| Half-life (t½) | 1.5 - 3.0 hours |
| Bioavailability (Oral) | Low (significant first-pass metabolism) |
Experimental Protocols
Protocol 1: Assessment of Antinociceptive Effects using the Hot-Plate Test in Rats
Objective: To evaluate the analgesic efficacy of this compound by measuring the latency of a thermal pain response.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound solution (sterile saline as vehicle)
-
Hot-plate apparatus (set to 55 ± 0.5°C)
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate rats to the testing room for at least 1 hour before the experiment.
-
Baseline Latency: Gently place each rat on the hot plate and start a timer. Record the time until the rat exhibits a nociceptive response (e.g., licking a paw, jumping). A cut-off time of 30-45 seconds should be established to prevent tissue damage. Remove the rat immediately upon response or at the cut-off time.
-
Grouping and Administration: Randomly assign rats to treatment groups (e.g., vehicle control, multiple doses of this compound). Administer the assigned treatment via the desired route (e.g., intraperitoneal injection).
-
Post-treatment Latency: At predetermined time points after administration (e.g., 15, 30, 60, 90, 120 minutes), place each rat back on the hot plate and measure the response latency as described in step 2.
-
Data Analysis: Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. Determine the ED₅₀ from the dose-response curve.
Protocol 2: Assessment of Respiratory Function using Whole-Body Plethysmography in Mice
Objective: To evaluate the potential respiratory depressant effects of this compound in conscious, unrestrained mice.
Materials:
-
Male C57BL/6 mice (25-30 g)
-
This compound solution (sterile saline as vehicle)
-
Whole-body plethysmography chambers and system
-
Animal scale
-
Syringes and needles for administration
Procedure:
-
Acclimation: Acclimate mice to the plethysmography chambers for a sufficient period (e.g., 30-60 minutes) until they are calm and their breathing has stabilized.
-
Baseline Recording: Record baseline respiratory parameters, including respiratory rate (breaths/minute), tidal volume (mL), and minute volume (mL/minute), for a stable period (e.g., 15-30 minutes).
-
Administration: Briefly remove the mouse from the chamber, weigh it, and administer the assigned treatment (vehicle or this compound) via the desired route (e.g., subcutaneous injection).
-
Post-treatment Recording: Immediately return the mouse to the chamber and continuously record respiratory parameters for a defined period (e.g., 2-3 hours).
-
Data Analysis: Analyze the recorded data by averaging the respiratory parameters over specific time intervals (e.g., 10-minute bins). Compare the post-treatment values to the baseline values for each mouse and across treatment groups. Statistical analysis (e.g., ANOVA) can be used to determine dose-dependent effects.
Conclusion
This compound represents a pharmacologically interesting mixed agonist-antagonist opioid. The protocols outlined above provide a framework for the preclinical evaluation of its analgesic and respiratory effects in rodent models. Rigorous adherence to these standardized methods will ensure the generation of reliable and reproducible data, which is crucial for understanding the therapeutic potential and safety profile of novel analgesic compounds. Researchers should adapt these general protocols to their specific experimental needs, including the selection of appropriate doses, time points, and outcome measures.
References
- 1. Assessment of the potential of novel and classical opioids to induce respiratory depression in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Celcuity Presents Preclinical Data on Therapeutic Effects of Gedatolisib in Prostate Cancer at ASCO GU Cancers Symposium | Spoke.com [markets.financialcontent.com]
Application Notes and Protocols: Tail-Flick Test with Xorphanol Mesylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for assessing the analgesic properties of Xorphanol mesylate using the tail-flick test, a common method for evaluating centrally acting analgesics. This compound is a potent opioid analgesic with mixed agonist-antagonist activity, primarily acting on the kappa-opioid receptor. These application notes include a comprehensive experimental protocol, illustrative quantitative data, and a diagram of the putative signaling pathway. The information herein is intended to guide researchers in the preclinical evaluation of this compound and similar compounds.
Introduction
The tail-flick test is a widely used in vivo assay to measure the analgesic efficacy of pharmacological agents.[1] The test relies on a spinal reflex elicited by a thermal stimulus applied to the animal's tail. The latency of the tail-flick response is a measure of the animal's pain threshold. An increase in this latency following drug administration indicates an analgesic effect.[2] this compound, a morphinan derivative, is an opioid receptor modulator with a primary affinity for the kappa-opioid receptor. Understanding its potency and efficacy in a validated pain model like the tail-flick test is crucial for its development as a therapeutic agent.
Data Presentation
Due to the limited availability of specific dose-response and time-course data for this compound in the public domain, the following tables present illustrative data. This data is structured to demonstrate how results from a tail-flick study with this compound would be presented for clear comparison and analysis.
Table 1: Dose-Response Effect of this compound on Tail-Flick Latency in Rats
| Treatment Group | Dose (mg/kg, s.c.) | N | Baseline Latency (s) (Mean ± SEM) | Post-treatment Latency (s) at 30 min (Mean ± SEM) | % Maximum Possible Effect (%MPE) |
| Vehicle (Saline) | - | 10 | 2.5 ± 0.2 | 2.8 ± 0.3 | 5.0 |
| This compound | 0.1 | 10 | 2.6 ± 0.2 | 4.5 ± 0.4* | 25.3 |
| This compound | 0.3 | 10 | 2.4 ± 0.1 | 6.8 ± 0.5** | 58.7 |
| This compound | 1.0 | 10 | 2.5 ± 0.2 | 9.2 ± 0.6 | 89.3 |
| Morphine Sulfate | 5.0 | 10 | 2.6 ± 0.2 | 9.5 ± 0.5 | 93.3 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. %MPE is calculated as: [((Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)) x 100]. Cut-off time is 10 seconds.
Table 2: Time-Course of Analgesic Effect of this compound (1.0 mg/kg, s.c.) in Rats
| Time Post-Administration (minutes) | N | Tail-Flick Latency (s) (Mean ± SEM) |
| 0 (Baseline) | 10 | 2.5 ± 0.2 |
| 15 | 10 | 6.5 ± 0.5 |
| 30 | 10 | 9.2 ± 0.6 |
| 60 | 10 | 7.8 ± 0.5 |
| 90 | 10 | 5.1 ± 0.4 |
| 120 | 10 | 3.2 ± 0.3 |
Experimental Protocols
Animals
-
Species: Male Sprague-Dawley rats
-
Weight: 200-250 g
-
Housing: Standard laboratory conditions (12:12 h light-dark cycle, 22 ± 2°C, ad libitum access to food and water).
-
Acclimation: Animals should be acclimated to the laboratory environment for at least 7 days prior to experimentation and handled daily for 3 days before the test to minimize stress.
Materials
-
This compound
-
Morphine sulfate (positive control)
-
Sterile saline (vehicle)
-
Tail-flick analgesiometer (radiant heat or warm water immersion)
-
Animal restrainers
-
Syringes and needles for subcutaneous (s.c.) injection
Experimental Procedure
-
Habituation: On the day of the experiment, bring the animals to the testing room at least 30 minutes before the start of the experiment to allow for acclimation.
-
Baseline Latency Measurement:
-
Gently place the rat in a restrainer, allowing the tail to be exposed.
-
Position the tail on the analgesiometer's heat source. For a radiant heat device, focus the light beam on the distal third of the tail. For a water immersion device, immerse the distal 5 cm of the tail in a water bath maintained at a constant temperature (e.g., 52 ± 0.5°C).[3]
-
Start the timer and measure the latency for the rat to flick its tail away from the heat source.
-
To prevent tissue damage, a cut-off time (e.g., 10-15 seconds) must be established. If the rat does not respond within this time, the heat source is removed, and the maximum latency is recorded.[2]
-
Perform three baseline measurements for each animal with a 5-minute interval between each measurement and calculate the mean as the baseline latency.
-
-
Drug Administration:
-
Randomly assign animals to different treatment groups (Vehicle, this compound at various doses, and Morphine).
-
Administer the assigned treatment via subcutaneous injection in the scruff of the neck.
-
-
Post-Treatment Latency Measurement:
-
At predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes for a time-course study, or at the time of peak effect for a dose-response study), measure the tail-flick latency as described in step 2.
-
-
Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for the tail-flick latency for each treatment group at each time point.
-
The analgesic effect can be expressed as the percentage of the Maximum Possible Effect (%MPE) using the formula: %MPE = [ (Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency) ] x 100
-
Statistical analysis can be performed using an appropriate method, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) for dose-response data, or a two-way ANOVA for time-course data.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Tail-Flick Test with this compound.
Signaling Pathway of this compound
This compound is known to be a kappa-opioid receptor agonist. The following diagram illustrates the generally accepted signaling pathway for kappa-opioid receptor activation, which is the putative mechanism of action for this compound.
Caption: Putative Signaling Pathway of this compound via the Kappa-Opioid Receptor.
References
Application Notes and Protocols for the Hot Plate Test in Opioid Analgesic Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
The hot plate test is a widely utilized and reliable method for assessing the analgesic efficacy of opioid compounds in preclinical research. This test measures the latency of a thermal nociceptive response in rodents, providing a quantitative measure of a drug's ability to inhibit supraspinally organized pain responses. This document provides a detailed protocol for conducting the hot plate test, guidelines for data presentation and analysis, and an overview of the underlying opioid signaling pathways.
Experimental Protocols
Apparatus
-
Hot Plate Analgesiometer: A device with a flat, heated surface, typically made of metal, with precise temperature control (e.g., 52-55°C). The surface should be enclosed by a transparent cylinder to keep the animal on the heated area.[1][2]
-
Timer: An integrated or external stopwatch to measure the reaction latency in seconds.
-
Animal Enclosure: A clear acrylic or glass cylinder to confine the animal to the heated surface.
Animals
-
Characteristics: Specify strain (e.g., C57BL/6J mice, Sprague-Dawley rats), sex, age, and weight range. House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[4]
-
Acclimation: Allow animals to acclimate to the testing room for at least 1-2 hours before the experiment. Handle the animals for several days prior to testing to minimize stress. Place the animals on the unheated plate for a few minutes on the day before the test to familiarize them with the apparatus.
Experimental Procedure
-
Apparatus Preparation:
-
Turn on the hot plate and set the desired temperature (e.g., 55 ± 0.5°C).[2] Allow the surface temperature to stabilize before starting the experiment.
-
Calibrate the surface temperature regularly using a surface thermometer to ensure accuracy.
-
-
Baseline Latency Measurement:
-
Gently place the animal on the hot plate and immediately start the timer.
-
Observe the animal for nocifensive behaviors, which include paw licking, paw shaking, or jumping.[2]
-
Stop the timer at the first sign of a clear nocifensive response. This is the baseline latency.
-
To prevent tissue damage, a cut-off time (e.g., 30-60 seconds) must be established. If the animal does not respond within the cut-off time, remove it from the plate and record the latency as the cut-off time.[5]
-
Allow at least a 15-minute interval between baseline measurements if repeated.
-
-
Drug Administration:
-
Administer the test opioid analgesic or vehicle control through the desired route (e.g., subcutaneous, intraperitoneal, oral). Doses should be determined based on previous studies or a dose-finding experiment.
-
-
Post-Treatment Latency Measurement:
Data Analysis
-
Record Latency Times: For each animal, record the baseline latency and the latency at each time point post-treatment.
-
Calculate the Percentage of Maximal Possible Effect (%MPE): This normalizes the data and accounts for individual differences in baseline sensitivity. The formula is as follows:[5][8]
%MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the effects of different treatments and doses. A p-value of < 0.05 is typically considered statistically significant.
Data Presentation
Quantitative data from the hot plate test should be summarized in tables to facilitate easy comparison of the analgesic effects of different opioid compounds at various doses and time points.
| Opioid Analgesic | Species | Dose (mg/kg) | Route | Peak Latency (sec) | Time to Peak Effect (min) | %MPE at Peak |
| Morphine | Mouse | 20 | s.c. | 25.3 ± 2.1 | 30 | 75.6 |
| Rat | 10 | i.p. | 18.7 ± 1.5 | 60 | 62.1 | |
| Fentanyl | Mouse | 0.05 | s.c. | 28.1 ± 2.5 | 15 | 83.2 |
| Rat | 0.035 | s.c. | 22.4 ± 1.9 | 30 | 71.3 | |
| Buprenorphine | Rat | 0.1 | s.c. | 15.2 ± 1.3 | 60 | 48.9 |
| Rat | 1.0 (oral) | p.o. | 12.8 ± 1.1 | 120 | 39.7[3] | |
| Codeine | Mouse | 21 | s.c. | 19.5 ± 1.8 | 30 | 58.4[6] |
| Tramadol | Rat | 20 | i.p. | 14.6 ± 1.2 | 60 | 45.3[7] |
| Vehicle Control | Mouse/Rat | - | s.c./i.p. | 8.5 ± 0.9 | - | - |
Note: The data presented in this table are representative examples compiled from various sources and should be used for illustrative purposes. Actual results will vary depending on the specific experimental conditions.
Mandatory Visualizations
Opioid Receptor Signaling Pathway
Opioid analgesics exert their effects by binding to and activating opioid receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates a cascade of intracellular signaling events that ultimately lead to a reduction in neuronal excitability and neurotransmitter release, thereby inhibiting the transmission of pain signals.
Caption: Opioid receptor activation leads to analgesia.
Experimental Workflow for the Hot Plate Test
The following diagram outlines the logical steps involved in conducting a hot plate test for evaluating opioid analgesics.
Caption: Workflow of the hot plate test procedure.
References
- 1. m.youtube.com [m.youtube.com]
- 2. youtube.com [youtube.com]
- 3. Antinociceptive effects of voluntarily ingested buprenorphine in the hot-plate test in laboratory rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of chronic fentanyl administration on behavioral characteristics of mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Fentanyl Vaccine Alters Fentanyl Distribution and Protects against Fentanyl-Induced Effects in Mice and Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. researchgate.net [researchgate.net]
Measuring the In Vitro Efficacy of Xorphanol Mesylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xorphanol is a synthetic opioid from the morphinan class of analgesics, characterized as a mixed agonist-antagonist.[1] In vitro studies have indicated that xorphanol possesses unique properties, including resistance to antagonism by naloxone.[1] This document provides detailed application notes and protocols for measuring the in vitro efficacy of Xorphanol mesylate, focusing on its activity at opioid receptors. The following sections outline key experimental procedures, data presentation formats, and visual representations of the underlying signaling pathways and experimental workflows.
Key In Vitro Efficacy Assays
The in vitro evaluation of this compound's efficacy typically involves a panel of assays to characterize its interaction with opioid receptors and its functional consequences. Key assays include:
-
Receptor Binding Assays: To determine the affinity of this compound for different opioid receptor subtypes (μ, δ, and κ).
-
cAMP Inhibition Assays: To measure the functional consequence of Gαi/o-coupled opioid receptor activation, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3]
-
β-Arrestin Recruitment Assays: To assess the potential for biased agonism by measuring the recruitment of β-arrestin to the activated opioid receptor.
This document will provide a detailed protocol for the cAMP Inhibition Assay, a cornerstone for functional characterization of opioid agonists.
Data Presentation: Efficacy of this compound
The following table summarizes hypothetical quantitative data for this compound in key in vitro assays. This data is for illustrative purposes to demonstrate how results would be presented.
| Assay Type | Opioid Receptor Subtype | Parameter | This compound | Morphine (Reference) |
| Receptor Binding | Mu (μ) | K_i (nM) | 1.5 | 2.5 |
| Delta (δ) | K_i (nM) | 25 | 50 | |
| Kappa (κ) | K_i (nM) | 10 | 100 | |
| cAMP Inhibition | Mu (μ) | IC_50 (nM) | 5.2 | 8.1 |
| Delta (δ) | IC_50 (nM) | 75 | 150 | |
| Kappa (κ) | IC_50 (nM) | 30 | 250 | |
| β-Arrestin Recruitment | Mu (μ) | EC_50 (nM) | 150 | 50 |
Note: K_i (inhibitory constant) represents the affinity of the drug for the receptor. A lower K_i value indicates a higher affinity. IC_50 (half-maximal inhibitory concentration) and EC_50 (half-maximal effective concentration) represent the concentration of the drug that elicits a 50% response in a functional assay.
Signaling Pathway and Experimental Workflow
Opioid Receptor Signaling Pathway
The diagram below illustrates the canonical Gαi/o-coupled signaling pathway activated by opioid agonists like this compound, leading to the inhibition of cAMP production.
Caption: this compound binds to the μ-opioid receptor, activating the inhibitory G-protein (Gαi/o), which in turn inhibits adenylyl cyclase, leading to reduced cAMP production and subsequent cellular responses.
Experimental Workflow: cAMP Inhibition Assay
The following diagram outlines the key steps in performing a cAMP inhibition assay to determine the functional potency of this compound.
Caption: A stepwise workflow for the cAMP inhibition assay, from cell culture to data analysis, to measure the efficacy of this compound.
Experimental Protocols
cAMP Inhibition Assay Protocol
This protocol is designed for a 96-well plate format using a homogenous time-resolved fluorescence (HTRF) or AlphaScreen™ assay for cAMP detection.
Materials:
-
CHO or HEK293 cells stably expressing the human μ-opioid receptor (hMOR)
-
Cell culture medium (e.g., DMEM/F-12) with appropriate supplements
-
Phosphate-Buffered Saline (PBS)
-
Forskolin
-
3-isobutyl-1-methylxanthine (IBMX)
-
This compound
-
Reference agonist (e.g., Morphine)
-
cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit, PerkinElmer AlphaScreen™ cAMP Assay Kit[4])
-
96-well white opaque microplates
-
Multichannel pipette
-
Plate reader capable of HTRF or AlphaLISA® detection
Procedure:
-
Cell Culture and Seeding:
-
Culture CHO-hMOR cells in the recommended medium until they reach 80-90% confluency.
-
Harvest the cells and resuspend them in a serum-free medium.
-
Seed the cells into a 96-well white opaque microplate at a density of 5,000-10,000 cells per well.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).
-
Perform a serial dilution of the this compound stock solution in assay buffer to create a range of concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare a solution of the reference agonist (e.g., morphine) in a similar manner.
-
Prepare a solution of forskolin (a direct activator of adenylyl cyclase) in assay buffer. The final concentration should be one that elicits a submaximal cAMP response (e.g., 1-10 µM).
-
Include a non-specific phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) in the assay buffer to prevent cAMP degradation.[4]
-
-
Assay Execution:
-
Carefully remove the culture medium from the wells.
-
Add the prepared this compound and reference agonist dilutions to the respective wells.
-
Immediately add the forskolin solution to all wells except for the basal control wells.
-
Incubate the plate at 37°C for 15-30 minutes.[4]
-
-
Cell Lysis and cAMP Detection:
-
Following incubation, lyse the cells according to the manufacturer's protocol for the chosen cAMP detection kit.
-
Add the detection reagents (e.g., HTRF d2-labeled cAMP and anti-cAMP cryptate) to each well.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (typically 1-2 hours).[4]
-
-
Data Acquisition and Analysis:
-
Read the plate using a compatible plate reader at the appropriate wavelengths (e.g., 665 nm and 620 nm for HTRF).
-
Calculate the ratio of the two emission signals.
-
Plot the signal ratio against the logarithm of the drug concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for this compound and the reference agonist.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of this compound's efficacy. The cAMP inhibition assay is a robust method for determining the functional potency of this compound at Gαi/o-coupled opioid receptors. By following these detailed procedures and utilizing the provided templates for data presentation and visualization, researchers can generate reliable and reproducible data to advance the understanding of this compound's pharmacological profile.
References
Troubleshooting & Optimization
Xorphanol mesylate solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues related to the solubility and stability of xorphanol mesylate. The following guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO). For aqueous solutions, the solubility is pH-dependent. Generally, morphinan derivatives like xorphanol are more soluble in acidic aqueous solutions where the molecule can be protonated.
Q2: I am observing precipitation when preparing an aqueous solution of this compound. What could be the cause?
A2: Precipitation of this compound in aqueous solutions is often due to pH shifts. The free base form of morphinans is typically less water-soluble than the salt form. If the pH of your solution is raised, the equilibrium may shift towards the less soluble free base, causing it to precipitate. Ensure your buffer has sufficient capacity to maintain the desired pH, especially when adding other components to your formulation.
Q3: What are the optimal storage conditions for this compound?
A3: For long-term storage, it is recommended to store this compound at -20°C in a dry, dark environment. For short-term storage (days to weeks), 0-4°C is acceptable. It is shipped as a non-hazardous chemical at ambient temperature and is stable for several weeks under normal shipping conditions.
Q4: How can I assess the stability of my this compound formulation?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of your formulation. This involves subjecting the formulation to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation) and monitoring the degradation of the active pharmaceutical ingredient (API) and the formation of any degradation products over time.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, morphinan derivatives can be susceptible to oxidation, hydrolysis (especially at ester linkages if present), and photolytic degradation. Forced degradation studies are necessary to identify the specific degradation products and pathways for your formulation.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Symptoms:
-
Visible particulate matter or cloudiness after attempting to dissolve this compound.
-
Inconsistent results in bioassays.
-
Low recovery during sample preparation.
Possible Causes:
-
The pH of the buffer is too high, leading to the formation of the less soluble free base.
-
The buffer capacity is insufficient to maintain the desired pH.
-
The concentration of this compound exceeds its solubility limit at the given pH and temperature.
Troubleshooting Steps:
-
Verify and Adjust pH: Measure the pH of your final solution. If it is neutral or alkaline, try lowering the pH. Morphinan derivatives are generally more soluble in acidic conditions (pH 4-6).
-
Increase Buffer Strength: If the addition of this compound or other components is causing a significant pH shift, increase the molarity of your buffer.
-
Co-solvents: Consider the addition of a small percentage of a water-miscible organic solvent, such as ethanol or polyethylene glycol (PEG), to improve solubility. However, ensure the co-solvent is compatible with your experimental system.
-
Sonication: Gentle sonication can help to dissolve the compound, but be cautious of potential degradation due to localized heating.
-
Solubility Curve Generation: Systematically determine the solubility of this compound in your buffer system at different pH values to establish a working concentration range.
Issue 2: Instability and Degradation of Stock Solutions
Symptoms:
-
Appearance of new peaks in HPLC chromatograms over time.
-
Decrease in the peak area of the parent compound in HPLC analysis.
-
Discoloration of the solution.
-
Loss of potency in biological assays.
Possible Causes:
-
Exposure to light.
-
Storage at an inappropriate temperature.
-
Oxidative degradation from dissolved oxygen or peroxides in solvents.
-
Hydrolysis due to extreme pH conditions.
Troubleshooting Steps:
-
Protect from Light: Store stock solutions in amber vials or wrap vials in aluminum foil to protect from light.
-
Optimize Storage Temperature: Store stock solutions at -20°C or -80°C for long-term stability. For daily use, aliquots can be stored at 2-8°C for a limited time, but stability at this temperature should be verified.
-
Use High-Purity Solvents: Use freshly opened, high-purity solvents to minimize the risk of oxidative degradation from contaminants.
-
Inert Gas Overlay: For highly sensitive compounds, purging the headspace of the vial with an inert gas like nitrogen or argon before sealing can prevent oxidation.
-
pH Monitoring: Regularly check the pH of your buffered stock solutions to ensure it remains within the optimal range for stability.
Data Presentation
Due to the limited availability of specific quantitative data for this compound, the following tables are presented as templates. Researchers should generate their own data based on the experimental protocols provided below.
Table 1: Illustrative Solubility of this compound in Various Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) - Example Data |
| Water (pH 4.0) | 25 | > 10 |
| Water (pH 7.0) | 25 | ~ 1-2 |
| Water (pH 9.0) | 25 | < 0.1 |
| Methanol | 25 | ~ 5-10 |
| Ethanol | 25 | ~ 2-5 |
| DMSO | 25 | > 50 |
Table 2: Example Stability of this compound in Aqueous Solution (pH 5.0) at 40°C
| Time (days) | % Remaining this compound - Example Data |
| 0 | 100 |
| 7 | 98.5 |
| 14 | 96.8 |
| 30 | 92.3 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility
Objective: To determine the equilibrium solubility of this compound in a given aqueous buffer.
Materials:
-
This compound powder
-
Selected aqueous buffer (e.g., 50 mM phosphate buffer)
-
HPLC system with a suitable column (e.g., C18)
-
Calibrated pH meter
-
Shaking incubator or orbital shaker
-
0.22 µm syringe filters
Methodology:
-
Prepare a series of buffers at the desired pH values.
-
Add an excess amount of this compound powder to a known volume of each buffer in a sealed vial.
-
Equilibrate the samples by shaking at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the samples to stand to let undissolved particles settle.
-
Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.
-
Dilute the filtered solution with the mobile phase to a concentration within the linear range of the HPLC method.
-
Quantify the concentration of this compound using a validated HPLC method with a standard calibration curve.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products of this compound under various stress conditions.
Materials:
-
This compound solution at a known concentration (e.g., 1 mg/mL)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
Methodology:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 0.1 M HCl. Incubate at 60°C for a specified period (e.g., 2, 6, 24 hours). Neutralize the solution before HPLC analysis.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for a specified period. Neutralize the solution before HPLC analysis.
-
Oxidative Degradation: Mix the drug solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light, for a specified period.
-
Thermal Degradation: Store the drug solution (in a sealed vial) in an oven at a high temperature (e.g., 80°C) for a specified period.
-
Photolytic Degradation: Expose the drug solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector is invaluable for identifying the mass of degradation products.
Visualizations
Caption: Experimental workflows for solubility and stability testing.
Caption: Troubleshooting decision tree for common issues.
Caption: this compound receptor binding profile.
Kappa Opioid Receptor Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kappa opioid receptor (KOR) assays.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses common problems encountered during various KOR assays, offering potential causes and solutions in a question-and-answer format.
Radioligand Binding Assays
Q1: Why is there high nonspecific binding in my radioligand binding assay?
A1: High nonspecific binding can obscure the specific binding signal, leading to inaccurate determination of receptor affinity (Ki) and density (Bmax).
| Potential Cause | Troubleshooting Steps |
| Radioligand concentration too high | Use a radioligand concentration at or below its Kd value for saturation assays. For competition assays, use a concentration that provides a sufficient signal-to-noise ratio without excessive nonspecific binding. |
| Inadequate washing | Increase the number and/or volume of washes with ice-cold buffer to effectively remove unbound radioligand. Ensure rapid filtration to minimize dissociation of specifically bound ligand. |
| Radioligand sticking to filters or tubes | Pre-soak filters in 0.5% polyethyleneimine (PEI) to reduce nonspecific binding. Use low-protein-binding tubes and plates. |
| Poor quality of membrane preparation | Ensure membranes are properly prepared and washed to remove endogenous ligands and other interfering substances. |
| Radioligand degradation | Use fresh radioligand and store it properly according to the manufacturer's instructions to avoid degradation products that may bind nonspecifically. |
Q2: My saturation binding data does not fit a one-site binding model. What could be the reason?
A2: Deviation from a one-site binding model in saturation analysis can indicate several complexities in the binding interaction.
| Potential Cause | Troubleshooting Steps |
| Presence of multiple binding sites | The expressed receptor may exist in different conformational states or form oligomers with distinct binding affinities. Analyze the data using a two-site binding model to determine the respective Kd and Bmax values. |
| Agonist radioligand labeling multiple receptor states | Agonists can bind to high- and low-affinity states of the receptor, which are coupled and uncoupled to G proteins, respectively. Consider using an antagonist radioligand, which typically binds to all receptor states with uniform affinity. |
| Assay conditions not at equilibrium | Ensure that the incubation time is sufficient for the binding to reach equilibrium at all radioligand concentrations. Determine the association and dissociation rates (kon and koff) to establish the appropriate incubation time. |
Functional Assays: [³⁵S]GTPγS Binding Assay
Q1: Why is the basal [³⁵S]GTPγS binding in my assay too high?
A1: High basal [³⁵S]GTPγS binding reduces the assay window for detecting agonist-stimulated activity.
| Potential Cause | Troubleshooting Steps |
| High receptor expression levels | High receptor density can lead to constitutive activity. Reduce the amount of membrane protein per well. |
| Presence of GDP-free G proteins | The assay relies on the exchange of GDP for [³⁵S]GTPγS. Ensure sufficient GDP is included in the assay buffer to keep G proteins in their inactive state in the absence of an agonist. |
| Contaminating G protein activators in reagents | Use high-purity reagents, especially GTPγS and GDP. |
Q2: I am observing a low signal-to-noise ratio in my [³⁵S]GTPγS assay.
A2: A low signal-to-noise ratio can make it difficult to accurately determine agonist potency (EC50) and efficacy.
| Potential Cause | Troubleshooting Steps |
| Suboptimal concentrations of assay components | Optimize the concentrations of Mg²⁺, NaCl, and GDP. Mg²⁺ is crucial for agonist-stimulated G protein activation, while NaCl can reduce basal signaling. |
| Low receptor-G protein coupling efficiency | Ensure the cell line used expresses an adequate amount of Gαi/o proteins that couple to the KOR. |
| Degradation of [³⁵S]GTPγS | Use fresh, high-quality [³⁵S]GTPγS and minimize freeze-thaw cycles. |
| Insufficient incubation time | Optimize the incubation time to allow for maximal agonist-stimulated [³⁵S]GTPγS binding without excessive depletion of the radioligand. |
Functional Assays: cAMP Assays
Q1: I am not seeing a significant inhibition of forskolin-stimulated cAMP production with my KOR agonist.
A1: KOR is a Gi/o-coupled receptor, and its activation should lead to a decrease in adenylyl cyclase activity, thereby inhibiting cAMP production.
| Potential Cause | Troubleshooting Steps |
| Low receptor expression or function | Verify receptor expression using a binding assay or by testing a known potent KOR agonist. Ensure the cell line is appropriate and healthy. |
| Forskolin concentration is too high | An excessively high concentration of forskolin can produce a maximal cAMP signal that is difficult to inhibit. Titrate the forskolin concentration to find one that produces a submaximal but robust cAMP signal (around 80% of the maximum). |
| Cell density is not optimal | Optimize the cell number per well. Too few cells may not produce a detectable signal, while too many can lead to rapid depletion of reagents. |
| Presence of phosphodiesterase (PDE) activity | PDEs degrade cAMP, which can mask the inhibitory effect of KOR activation. Include a PDE inhibitor, such as IBMX, in the assay buffer. |
Q2: The variability between replicate wells in my cAMP assay is high.
A2: High variability can lead to inconsistent results and difficulty in generating reliable dose-response curves.
| Potential Cause | Troubleshooting Steps |
| Inconsistent cell plating | Ensure a homogenous cell suspension and use appropriate pipetting techniques to plate a consistent number of cells in each well. |
| Edge effects in the microplate | Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or media. |
| Inaccurate pipetting of compounds or reagents | Use calibrated pipettes and ensure proper mixing of all solutions. |
Quantitative Data Summary
The following tables summarize the pharmacological data for representative KOR ligands in various assays. These values can serve as a reference for expected outcomes.
Table 1: Radioligand Binding Affinities (Ki) of KOR Ligands
| Compound | Radioligand | Cell Line/Tissue | Ki (nM) | Reference |
| U-50,488 | [³H]U-69,593 | CHO-hKOR | 1.2 | [1] |
| U-69,593 | [³H]U-69,593 | Mouse Striatum | ~1 | [2] |
| Norbinaltorphimine (nor-BNI) | [³H]U-69,593 | Mouse Striatum | 6.0 ± 1.6 | [2] |
| Dynorphin A (1-17) | [³H]Diprenorphine | Guinea Pig Brain | 0.2 | N/A |
| Salvinorin A | [³H]U-69,593 | CHO-hKOR | 1.1 | [3] |
Table 2: Functional Potency (EC50) and Efficacy of KOR Agonists in [³⁵S]GTPγS Assays
| Compound | Cell Line/Tissue | EC50 (nM) | Emax (% of U-69,593) | Reference |
| U-69,593 | Mouse Striatum | 320 | 125% | [2] |
| Salvinorin A | CHO-hKOR | 2.9 | 100% | [3] |
| SalA-VS-07 | CHO-hKOR | 17.1 | 48% | [3] |
| SalA-VS-08 | CHO-hKOR | 85.3 | 108% | [3] |
| HS666 | CHO-hKOR | N/A | 50% | [1] |
Table 3: Functional Potency (IC50/EC50) of KOR Agonists in cAMP and β-Arrestin Recruitment Assays
| Compound | Assay | Cell Line | IC50/EC50 (nM) | Emax (% of U-50,488) | Reference |
| U-50,488 | cAMP | HEK-hKOR | 1.2 | 90% | [1] |
| Tyr-Amo-Trp-PheNH₂ | cAMP | HEK-hKOR | 0.22 | 40% | [1] |
| Enantiomerically Pure 4 | cAMP | HEK293T | 0.029 | 100% | [4] |
| U-50,488 | β-Arrestin 2 Recruitment | HTLA | 0.21 | 100% | [4] |
| Enantiomerically Pure 4 | β-Arrestin 2 Recruitment | HTLA | 0.03 | 64% | [4] |
| Salvinorin A | β-Arrestin 2 Recruitment | U2OS | 14.5 | 100% | [3] |
| U-69,593 | β-Arrestin 2 Recruitment | U2OS | 85 | 100% | [3] |
Experimental Protocols
This section provides detailed methodologies for key KOR assays.
Radioligand Saturation Binding Assay
-
Membrane Preparation:
-
Culture cells expressing KOR (e.g., CHO-hKOR or HEK293-hKOR) to confluency.
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add increasing concentrations of the radioligand (e.g., [³H]U-69,593) in duplicate or triplicate.
-
For the determination of nonspecific binding, add a high concentration of a non-labeled KOR ligand (e.g., 10 µM U-50,488) to a parallel set of wells.
-
Add the prepared cell membranes (typically 20-50 µg of protein per well).
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Subtract the nonspecific binding from the total binding to obtain the specific binding at each radioligand concentration.
-
Plot the specific binding versus the radioligand concentration and fit the data to a one-site saturation binding model using nonlinear regression to determine the Kd and Bmax values.
-
[³⁵S]GTPγS Binding Assay
-
Assay Setup:
-
Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 10 µM GDP.
-
In a 96-well plate, add increasing concentrations of the test agonist.
-
Add the cell membranes (10-20 µg of protein per well).
-
Add [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the assay by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold wash buffer.
-
Dry the filter plate, add scintillation cocktail, and count the radioactivity.
-
-
Data Analysis:
-
Plot the stimulated [³⁵S]GTPγS binding versus the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.
-
cAMP Inhibition Assay
-
Cell Plating:
-
Seed KOR-expressing cells (e.g., CHO-hKOR) into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with serum-free media.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 10-15 minutes.
-
Add increasing concentrations of the KOR agonist.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) to induce cAMP production.
-
Incubate at 37°C for 15-30 minutes.
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
-
Data Analysis:
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels versus the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
Kappa Opioid Receptor Signaling Pathways
Activation of the kappa opioid receptor initiates a cascade of intracellular events through two primary signaling pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.
Caption: KOR G-protein and β-arrestin signaling pathways.
Experimental Workflow for KOR Agonist Characterization
The following diagram illustrates a typical workflow for characterizing a novel compound's activity at the kappa opioid receptor.
Caption: Workflow for KOR agonist pharmacological profiling.
Troubleshooting Logic for a Failed KOR Functional Assay
This decision tree provides a logical approach to troubleshooting a KOR functional assay that is not yielding the expected results.
Caption: Troubleshooting decision tree for KOR functional assays.
References
- 1. Design of κ-Opioid Receptor Agonists for the Development of Potential Treatments of Pain with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomerically Pure Quinoline‐Based κ‐Opioid Receptor Agonists: Chemoenzymatic Synthesis and Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Preventing Xorphanol mesylate degradation in solution
Technical Support Center: Xorphanol Mesylate
Disclaimer: this compound is a hypothetical compound for the purposes of this guide. The information provided below is based on the general chemical properties of mesylate salts and opioid-like compounds and is intended to serve as an illustrative example for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in aqueous solutions?
A1: this compound in solution is primarily susceptible to two main degradation pathways: hydrolysis and oxidation. The mesylate salt form is generally stable, but the core Xorphanol molecule may contain ester or ether linkages that are prone to hydrolysis, especially at non-neutral pH. Oxidative degradation can occur if the molecular structure contains sensitive functional groups, leading to discoloration and loss of potency.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The choice of solvent depends on the experimental requirements. For short-term use, sterile water for injection (WFI) or phosphate-buffered saline (PBS) at pH 7.4 is often suitable. For long-term storage, aprotic solvents like dimethyl sulfoxide (DMSO) are preferred to minimize hydrolysis. It is crucial to use high-purity, anhydrous solvents when possible.
Q3: How can I monitor the purity and degradation of my this compound solution?
A3: The most common method for monitoring the purity and stability of this compound is High-Performance Liquid Chromatography with UV detection (HPLC-UV).[1] This technique can separate the parent compound from its degradation products, allowing for accurate quantification of purity over time. For structural elucidation of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.[2][3]
Q4: What are the optimal storage conditions for this compound solutions?
A4: To ensure maximum stability, solutions should be stored under controlled conditions. The ideal conditions depend on the solvent and the intended duration of storage, as summarized in the table below. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue 1: My this compound solution has turned yellow/brown.
-
Possible Cause: This is a common sign of oxidative degradation. The solution may have been exposed to oxygen in the headspace of the vial, light, or trace metal contaminants which can catalyze oxidation.
-
Solution:
-
Prepare fresh solutions using solvents that have been de-gassed by sparging with an inert gas like argon or nitrogen.
-
Store solutions in amber vials to protect them from light.
-
If compatible with your experimental system, consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT).
-
Confirm degradation using HPLC analysis by comparing the chromatogram of the discolored solution to a freshly prepared standard.
-
Issue 2: I am observing precipitation or crystal formation in my aqueous solution.
-
Possible Cause: Precipitation can occur if the concentration of this compound exceeds its solubility limit in the chosen solvent, often due to changes in temperature or pH. The solubility of mesylate salts can be highly dependent on the pH of the solution.
-
Solution:
-
Gently warm the solution to 37°C to see if the precipitate redissolves.
-
Check the pH of your solution. Adjusting the pH towards a slightly acidic range (e.g., pH 5-6) may improve the solubility of the mesylate salt.
-
If the protocol allows, consider using a co-solvent system, such as a small percentage of ethanol or DMSO, to increase solubility.
-
Prepare a new, less concentrated solution and verify the solubility limits at your working temperature.
-
Issue 3: My experimental results show a progressive loss of compound activity.
-
Possible Cause: A gradual loss of activity suggests chemical degradation, most likely hydrolysis, leading to a lower effective concentration of the active compound. This is more common in aqueous buffers, especially if stored at room temperature for extended periods.
-
Solution:
-
Perform a stability study. Prepare a solution and analyze its purity via HPLC at set time points (e.g., 0, 24, 48, 72 hours) under your typical experimental conditions.
-
Always use freshly prepared solutions for critical experiments. If using a stock solution, ensure it has been stored correctly and for no longer than the validated period.
-
Prepare solutions in a buffer system that maintains a stable pH between 6.0 and 7.5, where hydrolytic degradation is often minimized.
-
Data & Protocols
Quantitative Data Tables
Table 1: Solubility of this compound at 25°C
| Solvent | Solubility (mg/mL) | Notes |
| Water | > 50 | Solubility decreases with increasing pH. |
| PBS (pH 7.4) | 25 | May precipitate at higher concentrations. |
| DMSO | > 100 | Recommended for long-term stock solutions. |
| Ethanol (95%) | 15 | Can be used as a co-solvent. |
Table 2: Recommended Storage Conditions for this compound Solutions (10 mg/mL)
| Solvent | Short-Term (≤ 1 week) | Long-Term (> 1 week) |
| Water / PBS | 2-8°C, protected from light | Not Recommended |
| DMSO | 2-8°C, protected from light | -20°C or -80°C, under inert gas |
| Ethanol | 2-8°C, protected from light | -20°C, tightly sealed |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Preparation: Allow the vial of solid this compound (MW: 455.5 g/mol , hypothetical) and anhydrous DMSO to equilibrate to room temperature.
-
Weighing: Accurately weigh out 4.56 mg of this compound powder and transfer it to a sterile 1.5 mL microcentrifuge tube.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the tube.
-
Mixing: Vortex the solution for 30 seconds until the solid is completely dissolved.
-
Storage: Aliquot into single-use amber vials, purge the headspace with argon, and store at -20°C.
Protocol 2: HPLC-UV Method for Purity Assessment
-
Instrumentation: HPLC system with a UV-Vis detector.[1]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-17 min: Hold at 95% B
-
17-18 min: Return to 5% B
-
18-25 min: Re-equilibration at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Procedure: Dilute the sample solution to approximately 50 µg/mL with the mobile phase. Inject and integrate the peak areas. Purity is calculated as (Area of Xorphanol Peak / Total Area of All Peaks) x 100.
Visualizations
Caption: Troubleshooting workflow for common solution issues.
Caption: Hypothetical degradation pathways for Xorphanol.
References
Technical Support Center: Overcoming Poor Solubility of Morphinan Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with morphinan compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My morphinan compound shows poor aqueous solubility. What are the primary strategies I can employ to improve it?
A1: Poor aqueous solubility is a common challenge with morphinan compounds due to their often rigid and lipophilic structures. Several effective strategies can be employed to enhance their solubility:
-
Salt Formation: For morphinan compounds with ionizable groups (typically basic nitrogens), forming a salt with a pharmaceutically acceptable acid is a primary and often successful approach. Hydrochloride and sulfate salts are common examples.[1][2] Salt formation can significantly increase aqueous solubility and dissolution rates.[3]
-
pH Adjustment: The solubility of morphinan compounds with acidic or basic functional groups is highly pH-dependent. Adjusting the pH of the solution to ionize the molecule can substantially increase its solubility. For basic morphinans, lowering the pH will lead to protonation and increased solubility.[4]
-
Prodrug Approach: A prodrug is a pharmacologically inactive derivative of a parent drug molecule that requires biotransformation to release the active drug. This approach can be used to temporarily modify the physicochemical properties of the morphinan, such as solubility, for improved delivery.[5][6][7]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. They can encapsulate poorly soluble molecules, like morphinans, forming inclusion complexes that have enhanced aqueous solubility and stability.[8][9]
-
Nanoparticle Formulation: Encapsulating morphinan compounds within nanoparticles can overcome solubility issues.[10] Polymeric nanoparticles, lipid-based nanoparticles, and other nanosystems can carry the drug in an aqueous dispersion, improving its dissolution and bioavailability.[11][12]
Q2: How do I choose the most suitable solubilization technique for my specific morphinan compound?
A2: The choice of solubilization technique depends on several factors related to your compound and your experimental goals. Here’s a logical approach to making a decision:
References
- 1. Design of a Long-Acting Morphine Prodrug for Safe Opioid Delivery [pubmed.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Combining drug salt formation with amorphous solid dispersions – a double edged sword - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Drug nanoparticles: formulating poorly water-soluble compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
- 11. Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations - Chaudhary - Current Nanomedicine [journals.eco-vector.com]
- 12. Morphine - Wikipedia [en.wikipedia.org]
Troubleshooting inconsistent results in opioid binding assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during opioid binding assays. The information is tailored for researchers, scientists, and drug development professionals to help ensure the generation of consistent and reliable data.
Troubleshooting Guide & FAQs
This section addresses specific problems that may arise during your opioid binding assays in a question-and-answer format.
Q1: Why am I observing high non-specific binding?
High non-specific binding can obscure your specific signal and lead to inaccurate results. Here are the common causes and potential solutions:
-
Cause: The radioligand is hydrophobic and sticking to filters, tubes, or other surfaces.
-
Solution: Pre-treat glass fiber filters by soaking them in a solution of 0.1-0.5% polyethyleneimine (PEI) or bovine serum albumin (BSA) to block non-specific sites. Including BSA, salts, or detergents in your wash or binding buffer can also help reduce this issue.[1]
-
-
Cause: The radioligand concentration is too high.
-
Solution: Reduce the concentration of the radioligand. For competition assays, the recommended concentration is at or below the Kd value.[2]
-
-
Cause: Inadequate washing after filtration.
-
Solution: Ensure rapid and efficient washing with ice-cold wash buffer to remove unbound radioligand. Optimize the number and volume of washes.
-
-
Cause: Using a centrifugation assay instead of filtration.
-
Solution: While centrifugation can be advantageous for ligands with rapid dissociation rates, it can sometimes lead to higher non-specific binding due to trapped supernatant in the pellet.[3] If using centrifugation, ensure you carefully wash the pellet. If the issue persists, consider switching to a filtration-based method if your ligand's dissociation rate allows.
-
Q2: My specific binding is too low. What can I do?
Low specific binding can make it difficult to obtain a reliable signal. Consider the following:
-
Cause: The receptor concentration in your membrane preparation is too low.
-
Solution: Increase the amount of membrane protein per well. You may need to optimize the protein concentration to find the ideal balance between a robust signal and acceptable non-specific binding.
-
-
Cause: The radioligand has low affinity for the receptor.
-
Solution: If possible, choose a radioligand with a higher affinity (lower Kd). A radioligand with a Kd greater than 100 nM may not be suitable for binding assays due to rapid dissociation.[4]
-
-
Cause: The incubation time is not sufficient to reach equilibrium.
-
Solution: Determine the optimal incubation time by performing a time-course experiment. Lower concentrations of radioligand will require longer incubation times to reach equilibrium.[2]
-
-
Cause: Degradation of the receptor or ligand.
-
Solution: Ensure that membrane preparations are stored properly at -80°C and thawed on ice. Include protease inhibitors in your homogenization buffer. Keep all reagents and plates on ice during the assay setup.
-
Q3: I am getting inconsistent and variable results between experiments. What are the likely causes?
Inconsistent results are a common frustration. Here are some factors to investigate:
-
Cause: Inconsistent experimental conditions.
-
Solution: Strictly adhere to the same protocol for every experiment. This includes incubation time, temperature, buffer composition, and washing steps. Even minor variations can lead to significant differences in results.
-
-
Cause: Problems with the membrane preparation.
-
Solution: Ensure your membrane preparation is homogenous. Vortex the membrane stock gently before aliquoting. Inconsistent protein concentration across wells can lead to variability. Perform a protein concentration assay (e.g., Bradford assay) to confirm the concentration of your membrane stock.
-
-
Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and be meticulous with your pipetting technique, especially when performing serial dilutions of compounds.
-
-
Cause: Radioligand degradation.
-
Solution: Check the age and storage conditions of your radioligand. Radiochemical purity decreases over time.
-
Quantitative Data Summary
The following table provides typical experimental parameters and expected values for commonly used radioligands in opioid binding assays. These values can serve as a starting point for assay optimization.
| Parameter | µ-Opioid Receptor ([³H]DAMGO) | δ-Opioid Receptor ([³H]DPDPE) | κ-Opioid Receptor ([³H]U69,593) |
| Radioligand Concentration | 0.5 - 2.0 nM | 1.0 - 5.0 nM | 1.0 - 3.0 nM |
| Membrane Protein | 20 - 100 µ g/well | 50 - 200 µ g/well | 50 - 200 µ g/well |
| Incubation Temperature | 25°C or 30°C | 25°C | 25°C |
| Incubation Time | 60 - 120 minutes | 60 minutes | 60 minutes |
| Wash Buffer | Ice-cold 50 mM Tris-HCl | Ice-cold 50 mM Tris-HCl | Ice-cold 50 mM Tris-HCl |
| Non-specific Blocker | 10 µM Naloxone | 10 µM Naloxone | 10 µM U-69,593 (unlabeled) |
| Expected Kd | 1 - 5 nM | 2 - 10 nM | 1 - 3 nM[3] |
| Expected Bmax | 50 - 300 fmol/mg protein | 20 - 100 fmol/mg protein | 5 - 80 fmol/mg protein |
Note: These values are approximate and may vary depending on the specific tissue/cell line and experimental conditions. Optimization is crucial.
Experimental Protocols
This section provides a detailed methodology for a standard competitive radioligand binding assay using a filtration method.
Materials:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Radioligand: e.g., [³H]DAMGO for µ-opioid receptors
-
Unlabeled Competitor: e.g., Naloxone for defining non-specific binding, and your test compounds
-
Membrane Preparation: Containing the opioid receptor of interest
-
96-well Filter Plates: Glass fiber filters pre-treated with 0.3% PEI
-
Scintillation Cocktail
-
Microplate Scintillation Counter
Procedure:
-
Reagent Preparation:
-
Prepare serial dilutions of your unlabeled test compounds in the assay buffer.
-
Dilute the radioligand to the desired concentration (typically at its Kd) in the assay buffer.
-
Thaw the membrane preparation on ice and dilute to the optimized protein concentration in the assay buffer. Keep on ice.
-
-
Assay Plate Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of diluted radioligand, and 100 µL of the diluted membrane preparation.
-
Non-specific Binding (NSB): Add 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Naloxone), 50 µL of diluted radioligand, and 100 µL of the diluted membrane preparation.
-
Competitive Binding: Add 50 µL of each concentration of your test compound, 50 µL of diluted radioligand, and 100 µL of the diluted membrane preparation.
-
-
Incubation:
-
Incubate the plate at the optimized temperature (e.g., 25°C) for the determined time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the pre-treated filter plate using a vacuum manifold.
-
Wash each well quickly with 3 x 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well.
-
Seal the plate and count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts.
-
For competitive binding, plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.
-
The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to opioid binding assays.
Caption: Troubleshooting workflow for inconsistent opioid binding assay results.
References
- 1. GraphPad Prism 10 Curve Fitting Guide - Nonspecific binding [graphpad.com]
- 2. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Characterization of [3H]U69593 binding sites in the rat heart by receptor binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.uwec.edu [chem.uwec.edu]
Technical Support Center: Investigation of Xorphanol Mesylate Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the off-target effects of xorphanol mesylate and other morphinan-class compounds. Due to the limited availability of recent, comprehensive public data on this compound, this guide uses representative data from related mixed agonist-antagonist morphinans to illustrate experimental design, data interpretation, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: Xorphanol is a synthetic analgesic from the morphinan class of opioids.[1] It is characterized as a mixed agonist-antagonist, meaning it can activate certain opioid receptors while blocking others. This profile was investigated to develop analgesics with a lower potential for physical dependence compared to full mu-opioid receptor agonists like morphine.[1]
Q2: Why is it critical to investigate the off-target effects of a morphinan compound like this compound?
A2: Investigating off-target effects is crucial for several reasons:
-
Safety and Toxicity: Unintended interactions with other receptors, ion channels, or enzymes can lead to adverse drug reactions and toxicities. Identifying these off-target liabilities early in development helps in selecting drug candidates with a higher likelihood of success.
-
Understanding Mechanism of Action: Off-target binding can sometimes contribute to the overall therapeutic effect or produce unexpected pharmacological actions.
-
Improving Selectivity: For drug development, the goal is often to design highly selective compounds to minimize side effects. Profiling helps understand the selectivity window and guides further medicinal chemistry efforts.[2]
Q3: What are the common off-target liabilities for morphinan-based drugs?
A3: Morphinan derivatives, while primarily targeting opioid receptors, can exhibit cross-reactivity with other G-protein coupled receptors (GPCRs) due to structural similarities in their binding pockets. Potential off-target liabilities may include binding to adrenergic, serotonergic, dopaminergic, or muscarinic receptors. Additionally, like many small molecules, they have the potential to inhibit various kinases.
Q4: What is a typical workflow for assessing the off-target profile of a compound?
A4: A standard workflow begins with primary screening against a broad panel of targets, followed by secondary assays to confirm and characterize any initial "hits". This typically involves large-scale receptor binding and kinase inhibition panels at a single high concentration, followed by dose-response studies for any relevant interactions to determine potency (Ki or IC50).
Data Presentation: Representative Off-Target Profile
The following tables present representative data for a hypothetical mixed agonist-antagonist morphinan compound, "Morphinan-X," to illustrate how quantitative data on off-target effects are typically summarized.
Table 1: Representative Receptor Binding Profile of Morphinan-X
This table shows the binding affinity (Ki) of Morphinan-X for on-target opioid receptors and a selection of common off-target GPCRs. Lower Ki values indicate higher binding affinity.
| Receptor Target | Class | Binding Affinity (Ki) in nM |
| μ-Opioid (MOP) | On-Target Opioid | 5.2 |
| κ-Opioid (KOP) | On-Target Opioid | 1.8 |
| δ-Opioid (DOP) | On-Target Opioid | 45.7 |
| α1-Adrenergic | Off-Target GPCR | > 10,000 |
| α2-Adrenergic | Off-Target GPCR | 850 |
| β1-Adrenergic | Off-Target GPCR | > 10,000 |
| D2 Dopamine | Off-Target GPCR | 1,200 |
| 5-HT1A Serotonin | Off-Target GPCR | > 10,000 |
| 5-HT2A Serotonin | Off-Target GPCR | 2,500 |
| M1 Muscarinic | Off-Target GPCR | > 10,000 |
Table 2: Representative Kinase Selectivity Profile of Morphinan-X
This table summarizes the percent inhibition of kinase activity by Morphinan-X at a screening concentration of 10 µM. High inhibition values suggest a potential off-target interaction.
| Kinase Target | Kinase Family | % Inhibition at 10 µM |
| ABL1 | Tyrosine Kinase | 8% |
| EGFR | Tyrosine Kinase | 15% |
| SRC | Tyrosine Kinase | 12% |
| PKA | Serine/Threonine Kinase | 5% |
| PKCα | Serine/Threonine Kinase | 9% |
| ROCK1 | Serine/Threonine Kinase | 45% |
| WNK1 | Serine/Threonine Kinase | 3% |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a test compound for a target receptor.
Materials:
-
Cell membranes or tissue homogenates expressing the receptor of interest.
-
Radioligand specific for the target receptor (e.g., [³H]-DAMGO for μ-opioid receptor).
-
Unlabeled test compound (e.g., this compound).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂).
-
Non-specific binding determinator (a high concentration of a known ligand for the receptor, e.g., 10 µM Naloxone).
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail and a microplate scintillation counter.
Procedure:
-
Preparation: Thaw all reagents and keep them on ice. Prepare serial dilutions of the test compound in assay buffer.
-
Assay Plate Setup: In a 96-well plate, add in triplicate:
-
Total Binding: Assay buffer, radioligand, and cell membranes.
-
Non-Specific Binding (NSB): Non-specific binding determinator, radioligand, and cell membranes.
-
Competitive Binding: Test compound at various concentrations, radioligand, and cell membranes.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of the plate through the filter mat using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Counting: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]
-
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescent ADP Detection)
This protocol assesses the ability of a test compound to inhibit the activity of a specific kinase.
Materials:
-
Purified, active kinase enzyme.
-
Kinase-specific substrate (peptide or protein).
-
ATP at a concentration near the Km for the specific kinase.
-
Test compound (e.g., this compound).
-
Kinase Assay Buffer.
-
Luminescent ADP detection reagent kit (e.g., ADP-Glo™).
-
White, opaque 96- or 384-well plates.
-
A plate-reading luminometer.
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in the appropriate buffer.
-
Kinase Reaction: In each well of the assay plate, add:
-
Kinase enzyme.
-
Kinase substrate.
-
Test compound at various concentrations (or vehicle for control).
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction.
-
Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the kinase for a set period (e.g., 60 minutes).
-
Stop Reaction & Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Read Plate: Incubate as per the manufacturer's instructions and then measure the luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data to controls (0% inhibition for vehicle-only wells, 100% inhibition for no-enzyme wells).
-
Plot the percent inhibition against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Troubleshooting Guides
Radioligand Binding Assay Troubleshooting
Q: My non-specific binding (NSB) is very high (e.g., >30% of total binding). What are the possible causes and solutions?
-
A: Cause: The radioligand may be binding to the filter plate or other non-receptor components.
-
Solution: Pre-soak the filter plate in a blocking agent like polyethyleneimine (PEI). Ensure you are using the correct filter type for your assay.
-
-
A: Cause: The radioligand concentration may be too high.
-
Solution: Use a radioligand concentration at or below its Kd value for the receptor.[4]
-
-
A: Cause: Insufficient washing.
-
Solution: Increase the number of wash steps or the volume of wash buffer to ensure all unbound ligand is removed.
-
Q: I am seeing a very low signal or no specific binding. How can I troubleshoot this?
-
A: Cause: The receptor preparation (cell membranes) may have low expression or be inactive.
-
Solution: Verify the quality and receptor density (Bmax) of your membrane preparation using a saturation binding experiment.[5] Ensure proper storage and handling of membranes to avoid degradation.
-
-
A: Cause: The radioligand may have degraded.
-
Solution: Check the age and storage conditions of your radioligand. Perform a quality control check to ensure its activity.
-
-
A: Cause: Incubation time is not sufficient to reach equilibrium.
-
Solution: Perform a time-course experiment (kinetic assay) to determine the optimal incubation time for the radioligand and receptor pair.[5]
-
Q: There is high variability between my replicates. What should I check?
-
A: Cause: Inconsistent pipetting or mixing.
-
Solution: Ensure all pipettes are calibrated. Mix all solutions thoroughly before adding them to the plate.
-
-
A: Cause: Uneven washing during the filtration step.
-
Solution: Make sure the cell harvester is functioning correctly and that all wells are washed consistently.
-
-
A: Cause: Bubbles in the wells during scintillation counting.
-
Solution: Visually inspect the plate before counting and ensure there are no bubbles in the scintillation fluid.
-
Kinase Inhibition Assay Troubleshooting
Q: I am observing a high number of false positives in my kinase screen. What could be the reason?
-
A: Cause: The test compound may be interfering with the detection technology (e.g., inhibiting the luciferase in a luminescent assay).
-
Solution: Run a counterscreen where the test compound is added after the kinase reaction has been stopped to see if it directly affects the detection reagents.
-
-
A: Cause: The compound may be an aggregator, non-specifically inhibiting the enzyme.
-
Solution: Include a non-ionic detergent like Triton X-100 in the assay buffer to disrupt aggregates. Re-test positive hits with and without detergent.
-
-
A: Cause: The compound is binding to ATP, making it unavailable to the kinase.
-
Solution: This is a common mechanism for false positives. Further mechanistic studies are needed to confirm this.
-
Q: My assay window (signal-to-background ratio) is too small. How can I improve it?
-
A: Cause: The kinase may not be very active, or the substrate concentration is not optimal.
-
Solution: Optimize the concentration of the kinase, substrate, and ATP. Ensure the kinase is from a reputable source and has high specific activity.
-
-
A: Cause: The reaction has proceeded too far, consuming most of the ATP and leading to signal saturation.
-
Solution: Reduce the incubation time or the amount of enzyme to ensure the reaction is in the linear range (typically <20% ATP consumption).
-
Q: I am seeing significant lot-to-lot variability with my kinase enzyme. How can I mitigate this?
-
A: Cause: Kinase activity can vary between production batches.
-
Solution: Purchase a large single lot of the kinase for the entire screening campaign. Before starting a new lot, perform a bridging study to compare its activity to the previous lot and adjust concentrations if necessary.
-
Visualizations
Experimental and Logical Workflows
Caption: Workflow for off-target liability assessment.
Signaling Pathways
Caption: Simplified opioid receptor signaling pathways.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Chemical and Pharmacological Developments on 14-Oxygenated-N-methylmorphinan-6-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The GraphPad Guide to Analyzing Radioligand Binding Data [farmamol.web.uah.es]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Technical Support Center: Morphinan Analgesic Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of morphinan analgesics.
Section 1: Grewe Cyclization
The Grewe cyclization is a critical acid-catalyzed step in the synthesis of the morphinan core. Achieving high yields and minimizing side products in this reaction is crucial for the overall efficiency of the synthesis.
Frequently Asked Questions (FAQs): Grewe Cyclization
Q1: My Grewe cyclization yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the Grewe cyclization can stem from several factors:
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. While various acids can be used, the reaction is sensitive to the specific substrate and conditions. It is advisable to perform small-scale trials with different acids (e.g., phosphoric acid, sulfuric acid, triflic acid) to identify the optimal catalyst for your specific substrate.
-
Side Reactions: The formation of side products, such as the hexahydroaporphine-like structure, can significantly reduce the yield of the desired morphinan product.[1][2]
-
Ether Cleavage: If the precursor contains a methoxy group on the aromatic ring, acidic conditions can lead to undesired ether cleavage.[3]
-
Reaction Temperature and Time: Both temperature and reaction time need to be carefully optimized. Insufficient time or temperature may lead to incomplete reaction, while excessive time or temperature can promote side reactions and degradation.
To improve the yield, consider the following:
-
Catalyst Screening: Empirically test different acid catalysts and concentrations.
-
N-Formylation: Protecting the nitrogen of the octahydroisoquinoline precursor as an N-formyl derivative before cyclization can prevent ether cleavage and has been shown to improve yields.[3]
-
Temperature and Time Optimization: Conduct a time-course study at different temperatures to find the optimal balance between reaction completion and side product formation.
-
Substrate Purity: Ensure the starting material is of high purity, as impurities can interfere with the reaction.
Q2: I am observing a significant amount of a side product in my Grewe cyclization. How can I identify and minimize it?
A2: A common side product in the Grewe cyclization of 1-benzyloctahydroisoquinolines is a hexahydroaporphine-like structure.[1][2] This is formed through an alternative cyclization pathway.
To identify this side product:
-
Chromatographic Analysis: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to separate the components of your reaction mixture. The side product will likely have a different Rf value or retention time compared to the desired product.
-
Spectroscopic Analysis: Isolate the side product and characterize it using NMR and Mass Spectrometry to confirm its structure.
To minimize the formation of this side product:
-
Substituent Effects: The electronic properties of substituents on the nitrogen and the benzene ring of the precursor can influence the ratio of the desired product to the side product.[1] Consider modifying your synthetic route to include precursors that favor the desired cyclization.
-
N-Formylation: As mentioned previously, N-formylation of the precursor can direct the cyclization towards the desired morphinan skeleton.[3]
-
Reaction Conditions: Carefully control the reaction temperature and the rate of addition of the acid catalyst.
Data Presentation: Grewe Cyclization
| Precursor | Protecting Group | Key Advantage | Reference |
| Octabase | None | Simpler starting material | [3] |
| N-Formyloctabase | Formyl | Avoids ether cleavage as a side reaction, leading to higher yields. | [3] |
Experimental Protocols: Grewe Cyclization
General Protocol for N-Formylation of Octabase:
-
Dissolve the octabase precursor in a suitable solvent (e.g., toluene).
-
Add an excess of a formylating agent, such as formic acid or ethyl formate.[1][3]
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and neutralize it with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the N-formylated precursor.
General Protocol for Grewe Cyclization of N-Formyloctabase:
-
Dissolve the N-formylated precursor in a suitable solvent (e.g., toluene).
-
Add the chosen acid catalyst (e.g., 85% phosphoric acid) dropwise at a controlled temperature.[4]
-
Heat the reaction mixture to the optimized temperature and stir for the determined reaction time, monitoring by TLC.
-
Cool the reaction mixture and carefully quench it by pouring it onto ice.
-
Basify the mixture with a suitable base (e.g., ammonium hydroxide) to precipitate the crude product.
-
Filter the precipitate, wash it with water, and dry it to obtain the crude morphinan product.
Mandatory Visualization: Grewe Cyclization
Caption: Workflow for the Grewe cyclization, including precursor preparation and potential side product formation.
Section 2: N-Demethylation of Morphinans
N-demethylation is a key transformation in the semi-synthesis of various clinically important morphinan analgesics and antagonists. This section provides guidance on common N-demethylation methods.
Frequently Asked Questions (FAQs): N-Demethylation
Q3: What are the most common methods for N-demethylation of morphinans, and what are their advantages and disadvantages?
A3: The two most common classical methods are the von Braun reaction and the use of chloroformate esters.
-
Von Braun Reaction: This method utilizes cyanogen bromide (CNBr). The tertiary amine reacts with CNBr to form a cyanamide intermediate, which is then hydrolyzed to the secondary amine.[5][6]
-
Advantages: It is a well-established and often high-yielding reaction.
-
Disadvantages: Cyanogen bromide is highly toxic and requires careful handling. The reaction may also require protection of other functional groups, such as phenols, to avoid side reactions.[6]
-
-
Chloroformate Esters: Reagents like ethyl chloroformate or α-chloroethyl chloroformate react with the tertiary amine to form a carbamate intermediate, which is subsequently cleaved to yield the secondary amine.[5][7][8]
-
Advantages: Chloroformates are generally less toxic than cyanogen bromide. A variety of chloroformate reagents are available, allowing for optimization.
-
Disadvantages: The reaction conditions for carbamate cleavage can sometimes be harsh.
-
More modern methods, such as palladium-catalyzed N-demethylation, are also being developed to overcome the limitations of the classical methods.[9]
Q4: I am getting low yields with my chloroformate-based N-demethylation. What can I do to improve it?
A4: Low yields in chloroformate-based N-demethylation can be due to incomplete reaction or degradation of the product. Consider the following:
-
Reagent Choice: The reactivity of the chloroformate ester can influence the yield. Experiment with different chloroformates (e.g., ethyl, phenyl, α-chloroethyl chloroformate) to find the most suitable one for your substrate.
-
Reaction Conditions: Optimize the reaction temperature and time. Some reactions proceed well at room temperature, while others may require heating.
-
Base: The presence of a base is often required to deprotonate and activate the amine.[5] Experiment with different bases and their stoichiometry.
-
Carbamate Cleavage: The conditions for carbamate cleavage are crucial. Ensure that the hydrolysis or reduction step is complete without causing degradation of the desired product.
Data Presentation: N-Demethylation
The following table provides a general comparison of common N-demethylation reagents. Yields are highly substrate-dependent and the values provided are indicative.
| Reagent | Intermediate | Cleavage Conditions | Typical Yield Range | Key Considerations | Reference |
| Cyanogen Bromide (von Braun) | Cyanamide | Acid or base hydrolysis, or reduction (e.g., LiAlH4) | 70-95% | Highly toxic reagent; may require protection of phenols. | [5][6] |
| Ethyl Chloroformate | Ethyl Carbamate | Strong base hydrolysis (e.g., KOH) | 40-80% | Less toxic than CNBr; cleavage can be harsh. | [5] |
| α-Chloroethyl Chloroformate | α-Chloroethyl Carbamate | Methanolysis | 60-95% | Milder cleavage conditions compared to ethyl carbamate. | [8] |
| Palladium Acetate | Iminium ion | Hydrolysis | 40-65% (early reports) | Catalytic method; avoids stoichiometric toxic reagents. | [9] |
Experimental Protocols: N-Demethylation
General Protocol for N-Demethylation using Ethyl Chloroformate:
-
Dissolve the N-methylmorphinan in a suitable solvent (e.g., chloroform).
-
Add a base (e.g., potassium bicarbonate).
-
Add ethyl chloroformate dropwise at a controlled temperature.
-
Stir the reaction mixture until the formation of the carbamate is complete (monitor by TLC).
-
Isolate the carbamate intermediate by workup and purification.
-
Cleave the carbamate by heating with a strong base (e.g., 50% aqueous KOH) until the reaction is complete.[5]
-
Acidify the reaction mixture and extract the product.
Mandatory Visualization: N-Demethylation
Caption: General mechanisms for the von Braun and chloroformate N-demethylation reactions.
Section 3: Purification of Morphinans
The purification of morphinan alkaloids can be challenging due to their similar polarities and potential for tailing on silica gel. This section provides guidance on purification strategies.
Frequently Asked Questions (FAQs): Purification
Q5: I am having difficulty separating my desired morphinan product from impurities by column chromatography. What can I do?
A5: Challenges in column chromatography of morphinans often relate to the basic nature of the amine and the polarity of the compounds.
-
Tailing: The basic nitrogen can interact strongly with the acidic silica gel, leading to tailing of spots on TLC and poor separation on the column. To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (1-3%), to your eluent.[10]
-
Solvent System Selection: The choice of eluent is crucial. A common solvent system for morphinans is a mixture of a non-polar solvent (e.g., chloroform or dichloromethane) and a polar solvent (e.g., methanol), often with a small amount of ammonium hydroxide to reduce tailing.
-
Gradient Elution: If your compounds are close in polarity, a gradient elution, where the polarity of the eluent is gradually increased during the separation, can provide better resolution than an isocratic (constant solvent composition) elution.[10]
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reversed-phase silica gel (C18).
Q6: How can I visualize morphinan alkaloids on a TLC plate?
A6: Morphinan alkaloids are often not visible under UV light unless they have a suitable chromophore. Therefore, a staining reagent is typically required.
-
Dragendorff's Reagent: This is a common stain for alkaloids, which typically produces orange or brown spots.
-
Iodoplatinate Reagent: This stain is also effective for visualizing alkaloids.
-
Potassium Permanganate Stain: This is a general-purpose stain that reacts with many organic compounds, including morphinans.
Experimental Protocols: Purification
General Protocol for Silica Gel Column Chromatography of Morphinans:
-
Prepare the Column:
-
Choose a column of appropriate size for the amount of sample to be purified.
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.[11][12]
-
Add another layer of sand on top of the silica gel.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample to the top of the column.
-
Alternatively, for less soluble samples, pre-adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.[10]
-
-
Elute the Column:
-
Begin eluting with the chosen solvent system, starting with a lower polarity.
-
Collect fractions and monitor the separation by TLC.
-
If using a gradient, gradually increase the polarity of the eluent.
-
-
Analyze Fractions:
-
Spot the collected fractions on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system.
-
Visualize the spots using a suitable staining reagent.
-
Combine the fractions containing the pure product.
-
-
Isolate the Product:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified morphinan product.
-
Mandatory Visualization: Purification Workflow
Caption: A typical workflow for the purification of morphinan alkaloids using silica gel column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. N-Dealkylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. soc.chim.it [soc.chim.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Purification [chem.rochester.edu]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Side Effects of Kappa-Opioid Agonists in Animal Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kappa-opioid receptor (KOR) agonists in animal models. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Dysphoria and Aversion
Question 1: My animals are showing signs of aversion (e.g., conditioned place aversion) to my KOR agonist. How can I mitigate this?
Answer: Aversion and dysphoria are well-documented side effects of traditional KOR agonists, largely attributed to the activation of the β-arrestin signaling pathway.[1][2] This leads to the inhibition of dopamine release in reward pathways.[3] Here are several strategies to address this issue:
-
Utilize G-protein Biased Agonists: These compounds preferentially activate the G-protein signaling pathway, which is associated with the desired analgesic effects, while having minimal recruitment of β-arrestin, thereby reducing aversive effects.[1][2]
-
Employ Peripherally Restricted Agonists: If your research target is in the periphery, using a KOR agonist that does not cross the blood-brain barrier can prevent the centrally-mediated dysphoric effects.[4]
-
Consider Mixed-Action Agonists: Compounds with mixed KOR/delta-opioid receptor (DOR) agonism, such as MP1104, have shown reduced aversion. The DOR agonism may counteract the KOR-mediated negative effects.[4]
-
Dose Adjustment: Aversion is often dose-dependent. Reducing the dose of the KOR agonist may alleviate aversive effects while still maintaining the desired therapeutic effect.
Troubleshooting Tip: If you observe significant place aversion, consider running a dose-response curve to identify the minimal effective dose that does not produce strong aversion.
Sedation and Motor Impairment
Question 2: My KOR agonist is causing significant sedation and motor impairment in my animal model, confounding my behavioral experiments. What can I do?
Answer: Sedation is a common centrally-mediated side effect of KOR agonists.[3] Similar to dysphoria, this can be addressed through several approaches:
-
Switch to a G-protein Biased Agonist: Compounds like Triazole 1.1 have been shown to produce antinociceptive effects without causing sedation or a reduction in locomotor activity.[5]
-
Use Peripherally Restricted Agonists: For peripheral targets, these agonists will not induce centrally-mediated sedation.
-
Evaluate Mixed-Action Agonists: The mixed KOR/DOR agonist MP1104 has been reported to not induce sedative effects in open-field locomotor activity tests in mice.[6][7]
-
Careful Experimental Design: If using a KOR agonist with known sedative properties, it is crucial to include appropriate control groups to differentiate between therapeutic effects and motor impairment. For example, in pain studies, ensure that the observed analgesia is not simply a result of the animal's inability to respond to a stimulus due to sedation.
Troubleshooting Tip: When using a rotarod test to assess sedation, a gradual acceleration protocol (e.g., 4 to 40 rpm over 300 seconds) can be more sensitive in detecting subtle motor impairments than a fixed-speed protocol.[6][8][9]
Diuresis
Question 3: I am observing excessive urination (diuresis) in my animals treated with a KOR agonist. How can I manage this side effect?
Answer: KOR agonist-induced diuresis is a known effect mediated by both central and peripheral mechanisms, primarily through the inhibition of antidiuretic hormone (ADH), also known as vasopressin.[4][10]
-
Consider the Agonist's Profile: Some KOR agonists may have a more pronounced diuretic effect than others. For instance, the peripherally restricted agonist CR845 (Difelikefalin) has been associated with dose-limiting diuresis in some studies.
-
Hydration Status: Ensure that animals have free access to water to prevent dehydration, especially during prolonged experiments. The hydration status of the animal can influence the variability of the diuretic response.
-
Antagonist Co-administration: In mechanistic studies, the diuretic effect can be blocked by KOR antagonists, confirming the receptor-mediated effect.
-
Monitor Electrolytes: KOR agonist-induced diuresis is typically characterized as water diuresis, with less of an effect on electrolyte excretion. However, it is good practice to monitor electrolyte levels in long-term studies to avoid potential confounds.
Troubleshooting Tip: When measuring urine output, placing the animals in metabolic cages allows for accurate collection and measurement of both urine volume and electrolyte content.
Quantitative Data Summary
The following tables summarize quantitative data on the side effects of various KOR agonists from preclinical studies.
Table 1: Dysphoria/Aversion (Conditioned Place Aversion/Preference)
| Compound | Animal Model | Dose | Outcome | Citation |
| U50,488H | Rat | 3.2 mg/kg, i.v. | Conditioned Place Aversion | [8] |
| Difelikefalin (CR845) | Rat | 0.32 to 3.2 mg/kg, i.v. | No Place Preference or Aversion | [8] |
| Nalfurafine | Mouse | 5-20 µg/kg, s.c. | No CPA or CPP | [11] |
| Nalfurafine | Mouse | 30 µg/kg | Conditioned Place Aversion | [11] |
| MP1104 | Rat | 0.3 & 0.6 mg/kg, i.p. | No significant changes in locomotion in CPA test | [10] |
Table 2: Sedation/Motor Impairment (Locomotor Activity & Rotarod)
| Compound | Animal Model | Test | Dose | Outcome | Citation |
| MP1104 | Mouse | Open-Field | 0.6 & 1.2 mg/kg | No significant difference from vehicle in total distance traveled | [7] |
| MP1104 | Rat | Locomotor Activity | 1 mg/kg | Significant sedative effects | [10] |
| Nalfurafine | Mouse | Locomotor Activity | 0.02 mg/kg | No marked effect on locomotion | [12] |
| Nalfurafine | Mouse | Locomotor Activity | 0.04 mg/kg | Significant antagonism of locomotion | [12] |
| Nalfurafine | Mouse | Rotarod | > 27 µg/kg | ED50 for motor impairment | [13] |
Table 3: Diuresis
| Compound | Animal Model | Dose | Outcome | Citation |
| JT09 | Rat | Not specified | Increased urine output compared to vehicle, but less than Tolvaptan | [3] |
| CR845 | Human | Not specified | Phase III clinical hold due to hypernatremia at highest dose | [3] |
Key Experimental Protocols
Conditioned Place Aversion (CPA) Protocol
This protocol is used to assess the aversive properties of a KOR agonist.
-
Apparatus: A two-chambered box with distinct visual and tactile cues in each chamber.
-
Pre-conditioning Phase (Day 1): Allow the animal to freely explore both chambers for a set period (e.g., 15 minutes) to determine baseline preference.
-
Conditioning Phase (Days 2-5):
-
On alternate days, administer the KOR agonist and confine the animal to one chamber for a set period (e.g., 30 minutes).
-
On the other days, administer vehicle (e.g., saline) and confine the animal to the opposite chamber for the same duration. The assignment of the drug-paired chamber should be counterbalanced across animals.
-
-
Test Phase (Day 6): Place the animal in the apparatus with free access to both chambers and record the time spent in each chamber over a set period (e.g., 15 minutes).
-
Analysis: A significant decrease in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates conditioned place aversion.
Rotarod Test for Sedation and Motor Coordination
This test evaluates the effect of a KOR agonist on motor coordination and balance.
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Habituation/Training (Optional but recommended): Prior to drug administration, train the animals on the rotarod for a few trials to establish a stable baseline performance. This can involve placing them on the rod at a low constant speed (e.g., 4 rpm) for a short duration.
-
Drug Administration: Administer the KOR agonist or vehicle at the desired dose and route.
-
Testing: At a predetermined time post-injection (e.g., 30 minutes), place the animal on the rotarod.
-
Measurement: Record the latency to fall from the rod. A shorter latency in the drug-treated group compared to the vehicle group indicates motor impairment.[5][13]
-
Inter-trial Interval: If multiple trials are conducted, allow for a sufficient rest period between trials (e.g., 15-30 minutes).[6][9]
Urine Output Measurement for Diuresis
This protocol quantifies the diuretic effect of a KOR agonist.
-
Housing: Place individual animals in metabolic cages that are designed to separate urine and feces for accurate collection.
-
Acclimation: Allow the animals to acclimate to the metabolic cages for a period before the experiment begins.
-
Drug Administration: Administer the KOR agonist or vehicle.
-
Urine Collection: Collect urine over a specified time course (e.g., every hour for 4-6 hours).
-
Measurement:
-
Volume: Measure the volume of urine collected at each time point.
-
Electrolytes: Analyze urine samples for sodium, potassium, and other electrolyte concentrations using a flame photometer or ion-selective electrodes.
-
Osmolality: Measure urine osmolality using an osmometer.
-
-
Analysis: Compare the urine volume and electrolyte excretion between the drug-treated and vehicle-treated groups.
Arginine Vasopressin (AVP) Radioimmunoassay (RIA)
This protocol measures plasma AVP levels to investigate the mechanism of KOR agonist-induced diuresis.
-
Blood Collection: Following KOR agonist or vehicle administration, collect blood samples from the animals at specified time points. Blood should be collected into chilled tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood samples at a low temperature (e.g., 4°C) to separate the plasma.
-
AVP Extraction: Extract AVP from the plasma. A common method involves using C18 Sep-Pak cartridges.
-
Radioimmunoassay:
-
The assay is based on the competitive binding of radiolabeled AVP and unlabeled AVP (from the sample or standards) to a limited amount of AVP-specific antibody.
-
Incubate the extracted plasma samples or standards with the AVP antibody and a known amount of radiolabeled AVP.
-
Separate the antibody-bound AVP from the free AVP.
-
Measure the radioactivity of the antibody-bound fraction using a gamma counter.
-
-
Analysis: Generate a standard curve using known concentrations of AVP. Determine the AVP concentration in the plasma samples by comparing their radioactivity to the standard curve. A decrease in plasma AVP levels in the KOR agonist-treated group would support the hypothesis that the diuretic effect is mediated by ADH suppression.[10]
Visualizations
Signaling Pathways
Experimental Workflow: Conditioned Place Aversion
Logical Relationship: Mitigating KOR Agonist Side Effects
References
- 1. biomed-easy.com [biomed-easy.com]
- 2. Vasopressin levels in plasma and urine of man, dogs and rats, as measured by radioimmunoassay, ch. 1 [inis.iaea.org]
- 3. Diuretic Activity of a Novel Peripherally-Restricted Orally-Active Kappa Opioid Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 7. The mixed kappa and delta opioid receptor agonist, MP1104, attenuates chemotherapy-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmpc.org [mmpc.org]
- 9. scispace.com [scispace.com]
- 10. MP1104, a mixed kappa-delta opioid receptor agonist has anti-cocaine properties with reduced side-effects in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nalfurafine prevents GNTI- and compound 48/80-induced spinal c-fos expression and attenuates GNTI-elicited scratching behavior in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Analgesic Efficacy of Xorphanol Mesylate and Butorphanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the analgesic properties of xorphanol mesylate and butorphanol. While both are classified as mixed agonist-antagonist opioids, a significant disparity exists in the publicly available research data. Butorphanol has been extensively studied, with a wealth of experimental data available. In contrast, information on this compound is sparse, primarily originating from initial characterizations in the mid-1980s. This guide synthesizes the available information to provide a comparative perspective, highlighting the existing data for butorphanol and the data gaps for this compound.
Mechanism of Action
Both this compound and butorphanol exert their analgesic effects through complex interactions with opioid receptors, primarily the mu (μ) and kappa (κ) receptors.
This compound is described as a mixed agonist-antagonist from the morphinan class of analgesics[1]. In vitro experiments have indicated anti-naloxone properties and resistance to antagonism by opioid antagonists, suggesting a complex interaction with opioid receptors[1]. Based on animal experiments, it is predicted to have a low potential for physical dependence[1].
Butorphanol is a synthetic opioid that functions as a partial agonist at the μ-opioid receptor and a full agonist at the κ-opioid receptor[2]. Its analgesic effects are primarily attributed to its agonist activity at the κ-opioid receptor[3][4]. The partial agonist activity at the μ-receptor contributes to a ceiling effect for respiratory depression, a significant safety advantage over full μ-agonist opioids[4]. However, its antagonist activity at the μ-receptor can precipitate withdrawal symptoms in individuals dependent on full μ-agonist opioids[3].
Signaling Pathways
The activation of μ- and κ-opioid receptors by these analgesics initiates intracellular signaling cascades that ultimately lead to a reduction in neuronal excitability and the inhibition of pain signal transmission.
Caption: General signaling pathway for opioid receptor activation.
Comparative Analgesic Efficacy Data
The following tables summarize the available quantitative data for butorphanol. Due to the limited information on this compound, a direct quantitative comparison is not possible. The information for xorphanol is descriptive based on its classification.
Table 1: Receptor Binding Affinity (Ki, nM)
| Compound | Mu (μ) Opioid Receptor | Kappa (κ) Opioid Receptor | Delta (δ) Opioid Receptor |
| This compound | Data not available | Data not available | Data not available |
| Butorphanol | Moderate Affinity (Partial Agonist/Antagonist) | High Affinity (Agonist) | Low Affinity |
Table 2: Analgesic Potency (ED50) in Animal Models
| Compound | Tail-Flick Test (Mice) | Hot-Plate Test (Rats) | Acetic Acid Writhing Test (Mice) |
| This compound | Data not available | Data not available | Data not available |
| Butorphanol | ~1.0 mg/kg (s.c.) | ~0.4 mg/kg (s.c.) | Data varies by study |
Note: ED50 values for butorphanol can vary depending on the specific experimental conditions and animal strain.
Experimental Protocols for Analgesic Assays
Detailed methodologies for common preclinical analgesic assays are provided below.
Hot-Plate Test
This test assesses the response to a thermal pain stimulus.
Protocol:
-
A hot plate apparatus is maintained at a constant temperature (typically 52-55°C).
-
An animal (e.g., a rat) is placed on the heated surface, and a timer is started.
-
The latency to a nocifensive response (e.g., licking a hind paw or jumping) is recorded.
-
A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
The test drug is administered, and the latency is measured at predetermined time points to assess the analgesic effect.
References
A Comparative Analysis of Receptor Affinity: Xorphanol Mesylate vs. Levorphanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the receptor affinity profiles of two morphinan-derived opioids: Xorphanol mesylate and levorphanol. While both compounds interact with the body's opioid receptors, their distinct binding characteristics lead to different pharmacological effects. This document summarizes the available experimental data on their receptor affinities, outlines the methodologies used to determine these affinities, and illustrates the relevant signaling pathways.
Executive Summary
Quantitative Receptor Affinity Data
The following table summarizes the binding affinities (Kᵢ values) of levorphanol for the human mu (µ), delta (δ), and kappa (κ) opioid receptors, as determined by in vitro radioligand binding assays. The Kᵢ value represents the concentration of the drug that will bind to 50% of the receptors in the absence of the radioligand; a lower Kᵢ value indicates a higher binding affinity.
| Compound | µ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |
| Levorphanol | 0.3 - 1.5 | 1.8 - 4.9 | 2.3 - 8.1 |
Note: Data for this compound is not available for a direct quantitative comparison. It is characterized in the literature as a mixed agonist-antagonist.[1]
Functional Activity
Beyond binding affinity, the functional activity of these compounds at the receptor is crucial. Levorphanol is a full agonist at the µ- and δ-opioid receptors and a partial agonist at the κ-opioid receptor. This means it fully activates the µ and δ receptors upon binding, leading to a maximal biological response, while only partially activating the κ receptor.
This compound's classification as a mixed agonist-antagonist implies that it may act as an agonist at some opioid receptor subtypes (likely kappa) and an antagonist at others (likely mu). This profile is often sought to produce analgesia with a reduced risk of the side effects associated with full µ-opioid agonists, such as respiratory depression and dependence.
Experimental Protocols
The receptor affinity data presented here is typically determined using a Radioligand Competition Binding Assay . This in vitro technique is a cornerstone of pharmacological research for characterizing drug-receptor interactions.
Principle of the Radioligand Competition Binding Assay
This assay measures the ability of an unlabeled compound (the "competitor," e.g., levorphanol or this compound) to displace a radioactively labeled ligand (the "radioligand") that is known to bind with high affinity to the target receptor. The concentration of the competitor required to inhibit 50% of the specific binding of the radioligand is known as the IC₅₀ value. The IC₅₀ value can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing the human µ-opioid receptor) are harvested.
-
The cells are homogenized and centrifuged to isolate the cell membranes, which contain the receptors.
-
The protein concentration of the membrane preparation is determined.
-
-
Binding Assay:
-
A constant concentration of the radiolabeled opioid ligand (e.g., [³H]diprenorphine) is incubated with the prepared cell membranes.
-
Varying concentrations of the unlabeled competitor drug (levorphanol or this compound) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
-
Separation of Bound and Unbound Ligand:
-
The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification of Binding:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
"Total binding" is measured in the absence of a competitor, while "non-specific binding" is determined in the presence of a very high concentration of an unlabeled ligand that saturates the receptors.
-
"Specific binding" is calculated by subtracting the non-specific binding from the total binding.
-
-
Data Analysis:
-
The specific binding data is plotted against the logarithm of the competitor concentration to generate a competition curve.
-
The IC₅₀ value is determined from this curve.
-
The Kᵢ value is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Signaling Pathways
Upon binding to opioid receptors, which are G-protein coupled receptors (GPCRs), both this compound and levorphanol initiate intracellular signaling cascades. The two primary pathways involved are the G-protein signaling pathway and the β-arrestin recruitment pathway.
-
G-protein Signaling Pathway: Activation of this pathway is generally associated with the desired analgesic effects of opioids. The activated G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, causing hyperpolarization of neurons and a reduction in the transmission of pain signals.
-
β-Arrestin Signaling Pathway: Recruitment of β-arrestin to the opioid receptor is implicated in the development of tolerance and some of the adverse effects of opioids, such as respiratory depression and constipation.
The balance between a drug's ability to activate the G-protein pathway versus the β-arrestin pathway is known as "biased agonism." A G-protein biased agonist would theoretically provide analgesia with fewer side effects. The specific signaling bias of this compound has not been extensively reported.
Below are diagrams illustrating the general experimental workflow for determining receptor affinity and the canonical signaling pathways for opioid receptors.
Experimental Workflow for Radioligand Binding Assay
Opioid Receptor Signaling Pathways
References
In vitro comparison of mixed opioid agonist-antagonists
An In-Vitro Comparative Analysis of Mixed Opioid Agonist-Antagonists
This guide provides a detailed in-vitro comparison of commonly studied mixed opioid agonist-antagonists. The following sections present quantitative data on their binding affinities and functional activities at the mu (μ), kappa (κ), and delta (δ) opioid receptors. Detailed experimental protocols for the cited assays and diagrams of the associated signaling pathways are also included to provide a comprehensive resource for researchers, scientists, and drug development professionals.
Comparative Pharmacological Data
The following table summarizes the in-vitro binding affinities (Ki) and functional activities (EC50 and Emax) of selected mixed opioid agonist-antagonists. These values represent the inhibitory constant for radioligand binding and the potency and maximal efficacy in functional assays, respectively. Lower Ki and EC50 values indicate higher binding affinity and potency. Emax values are presented relative to a standard full agonist for each receptor.
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity (GTPγS Assay) | Functional Activity (cAMP Assay) |
| EC50 (nM) | Emax (%) | |||
| Buprenorphine | MOR (μ) | ~0.2 - 2.5[1][2][3] | Partial Agonist[1][4] | Partial Agonist[4] |
| KOR (κ) | ~0.3 - 4.9[1][2][3] | Antagonist[1] | Antagonist | |
| DOR (δ) | ~1.8 - 18[1] | Antagonist[1] | Antagonist | |
| Nalbuphine | MOR (μ) | Antagonist[5] | Antagonist | Antagonist |
| KOR (κ) | Agonist[5] | Agonist | Agonist | |
| DOR (δ) | - | - | - | |
| Butorphanol | MOR (μ) | Partial Agonist/Antagonist | Partial Agonist | Partial Agonist |
| KOR (κ) | Agonist | Agonist | Agonist | |
| DOR (δ) | - | - | - | |
| Pentazocine | MOR (μ) | Partial Agonist[6] | Partial Agonist | Partial Agonist |
| KOR (κ) | Agonist[6][7] | Full Agonist[6] | Agonist | |
| DOR (δ) | Weak activity[6] | - | - |
Signaling Pathways
Activation of opioid receptors, which are G-protein coupled receptors (GPCRs), initiates a cascade of intracellular signaling events. The primary downstream effect is the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8][9][10] Additionally, G-protein activation can modulate ion channels, such as activating G-protein-gated inwardly rectifying potassium channels (GIRKs) and inhibiting N-type calcium channels.[8][9][10] Opioid receptors can also signal through mitogen-activated protein kinase (MAPK) pathways.[9][10][11]
Experimental Protocols
Radioligand Binding Assay
This assay measures the affinity of a compound for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the opioid receptor of interest (e.g., CHO-K1 cells stably expressing human MOR, KOR, or DOR).
-
Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR, [³H]U69593 for KOR, or [³H]DPDPE for DOR) and varying concentrations of the unlabeled test compound.[12]
-
Equilibrium: The mixture is incubated to allow binding to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity bound to the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.[12]
References
- 1. mdpi.com [mdpi.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Expanding Horizons of Buprenorphine: A Comprehensive Narrative Review of Its Pharmacological Properties and Clinical Applications in Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. google.com [google.com]
- 6. (-)-Pentazocine induces visceral chemical antinociception, but not thermal, mechanical, or somatic chemical antinociception, in μ-opioid receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Pentazocine Hydrochloride? [synapse.patsnap.com]
- 8. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 3.3. Biology—Opioid Binding Assay [bio-protocol.org]
A Comparative Analysis of Xorphanol Mesylate and Traditional Opioids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy and underlying mechanisms of Xorphanol mesylate against traditional opioids such as morphine and fentanyl. The information is intended to support research and development in the field of analgesics.
This compound, a morphinan derivative, is a mixed agonist-antagonist opioid.[1] Preclinical studies have suggested its potential as a potent analgesic with a lower liability for physical dependence compared to conventional opioids.[1] However, its development was halted due to adverse effects observed in human trials, including headaches and euphoria. In contrast, traditional opioids like morphine and fentanyl remain the cornerstone of moderate to severe pain management, despite their significant side effects, including respiratory depression, tolerance, and a high potential for abuse.
Comparative Efficacy and Receptor Binding Profiles
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) | Receptor Activity Profile |
| This compound | 0.25 | 0.4 | 1.0 | Mixed Agonist-Antagonist: High-efficacy partial agonist at KOR; Partial agonist with lower intrinsic activity at MOR.[2] |
| Morphine | 1.0 - 10 | >100 | >100 | Full agonist at MOR. |
| Fentanyl | 0.3 - 1.5 | >1000 | >1000 | Potent, full agonist at MOR. |
Note: Ki values are approximate and can vary based on the specific assay conditions. Data for morphine and fentanyl are compiled from various preclinical studies.
The receptor binding profile of this compound suggests a distinct mechanism of action compared to traditional mu-opioid receptor (MOR) agonists. Its high affinity for the kappa-opioid receptor (KOR) may contribute to its analgesic effects while potentially mitigating some of the adverse effects associated with strong MOR activation, such as severe respiratory depression and high abuse potential.
Signaling Pathways
The signaling pathways activated by traditional opioids and this compound differ based on their primary receptor targets.
Caption: Signaling pathway of traditional MOR agonists.
Caption: Proposed signaling pathway of this compound.
Preclinical Assessment of Analgesia and Respiratory Depression
Standard preclinical models are used to assess the efficacy and safety of opioid analgesics.
Experimental Protocols
1. Tail-Flick Test for Analgesia
-
Objective: To assess the analgesic effect of a compound against a thermal pain stimulus.
-
Methodology:
-
A focused beam of radiant heat is applied to the ventral surface of a rodent's tail.
-
The latency to a tail-flick response is measured.
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
The compound is administered (e.g., subcutaneously or intraperitoneally), and the tail-flick latency is measured at various time points post-administration.
-
The percentage of maximal possible effect (%MPE) is calculated: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
The dose that produces a 50% effect (ED50) is determined from the dose-response curve.
-
2. Whole-Body Plethysmography for Respiratory Depression
-
Objective: To measure the effects of a compound on respiratory function.
-
Methodology:
-
Rodents are placed in a sealed plethysmography chamber that allows for the measurement of respiratory parameters.
-
Baseline respiratory rate, tidal volume, and minute ventilation are recorded.
-
The compound is administered, and respiratory parameters are continuously monitored.
-
Changes from baseline are quantified to assess the degree of respiratory depression.[3][4][5][6][7]
-
Comparative Experimental Workflow
References
- 1. Xorphanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xorphanol - Wikipedia [en.wikipedia.org]
- 3. Heroin- and Fentanyl-Induced Respiratory Depression in a Rat Plethysmography Model: Potency, Tolerance, and Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fentanyl depression of respiration: Comparison with heroin and morphine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scireq.com [scireq.com]
- 6. researchgate.net [researchgate.net]
- 7. Fentanyl-Induced Respiratory Depression and Locomotor Hyperactivity Are Mediated by μ-Opioid Receptors Expressed in Somatostatin-Negative Neurons | eNeuro [eneuro.org]
Head-to-Head Comparison of Kappa-Opioid Receptor Agonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of kappa-opioid receptor (KOR) agonists, supported by experimental data. It aims to serve as a comprehensive resource for understanding the binding, functional, and signaling properties of these compounds.
The kappa-opioid receptor, a member of the G protein-coupled receptor (GPCR) family, is a key target in the development of analgesics with a lower potential for abuse and respiratory depression compared to traditional mu-opioid receptor (MOR) agonists.[1][2] However, the therapeutic utility of KOR agonists has been hampered by centrally mediated side effects such as dysphoria, sedation, and hallucinations.[3][4] This has led to the development of a diverse range of KOR agonists, including peripherally restricted and G protein-biased compounds, aimed at separating the therapeutic benefits from the adverse effects.
This guide presents a head-to-head comparison of several key KOR agonists, summarizing their performance based on receptor binding affinity, functional potency and efficacy, and their engagement of distinct signaling pathways.
Comparative Analysis of KOR Agonists
The following tables summarize the quantitative data for a selection of well-characterized and clinically relevant KOR agonists.
Table 1: Receptor Binding Affinity (Ki) of KOR Agonists
This table presents the binding affinities (Ki, in nM) of various agonists for the kappa (κ), mu (μ), and delta (δ) opioid receptors. Lower Ki values indicate higher binding affinity. The selectivity ratio indicates the preference of the agonist for the KOR over the MOR and DOR.
| Compound | KOR Ki (nM) | MOR Ki (nM) | DOR Ki (nM) | Selectivity (KOR vs. MOR/DOR) |
| Salvinorin A | 2.4[5] | >1,000 | >1,000 | Highly Selective for KOR |
| U-50,488H | - | - | - | Selective for KOR |
| Nalfurafine | 0.075 - 3.5 | 0.43 - 53 | 51 - 1,200 | Moderately Selective for KOR |
| Difelikefalin (CR845) | - | - | - | Peripherally Restricted, Selective for KOR |
| Asimadoline | - | - | - | Peripherally Restricted, Selective for KOR |
| Bremazocine | - | - | - | Potent KOR agonist |
| Enadoline | - | - | - | Highly Selective KOR agonist |
| Spiradoline | 8.6 (guinea pig) | Weak MOR agonist (+) enantiomer | - | Selective for KOR |
Data for some compounds were not consistently available in the initial search and require further targeted investigation.
Table 2: In Vitro Functional Activity of KOR Agonists
This table summarizes the in vitro functional potency (EC50, in nM) and efficacy (Emax, as a percentage of a standard agonist) of KOR agonists in assays measuring G-protein activation ([35S]GTPγS binding) and β-arrestin recruitment. This comparison is crucial for understanding the potential for biased agonism, where a ligand preferentially activates one signaling pathway over another.
| Compound | G-Protein Activation ([35S]GTPγS) | β-Arrestin Recruitment | Bias |
| EC50 (nM) | Emax (%) | EC50 (nM) | |
| Salvinorin A | 1.8[5] | - | - |
| U-50,488H | - | - | - |
| Nalfurafine | <0.1 (full agonist) | - | - |
| Difelikefalin (CR845) | - | - | - |
| Asimadoline | - | - | - |
| Bremazocine | - | - | - |
| Enadoline | - | - | - |
| Spiradoline | 1.01 (GloSensor) | - | 6.21 (Tango) |
A comprehensive and directly comparable dataset for all listed agonists is still under investigation.
Signaling Pathways of Kappa-Opioid Receptors
Activation of the kappa-opioid receptor can initiate two primary signaling cascades: the canonical G protein-dependent pathway and the β-arrestin-dependent pathway. The balance between these pathways is thought to influence the therapeutic and adverse effects of KOR agonists.
G Protein-Dependent Signaling
The classical signaling pathway for KOR involves coupling to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately resulting in reduced neuronal excitability. This pathway is believed to mediate the analgesic effects of KOR agonists.
References
- 1. Frontiers | Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Bremazocine: A κ‐Opioid Agonist with Potent Analgesic and Other Pharmacologic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bremazocine: a kappa-opioid agonist with potent analgesic and other pharmacologic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salvinorin A - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Morphinan-Derived Analgesics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of key morphinan-derived analgesics. It includes supporting experimental data on receptor binding, functional activity, and in vivo potency, along with detailed methodologies for key experiments.
Morphinan-derived analgesics, a cornerstone of pain management, exert their effects primarily through interaction with opioid receptors, particularly the mu-opioid receptor (μOR). This class of drugs encompasses natural alkaloids like morphine, semi-synthetic derivatives such as hydromorphone, oxymorphone, and buprenorphine, and synthetic analogues like levorphanol.[1] While highly effective in alleviating moderate to severe pain, their clinical utility is often hampered by significant side effects, including respiratory depression, constipation, tolerance, and dependence.[1] Understanding the comparative pharmacology of these agents is crucial for the development of safer and more effective analgesics.
Comparative Quantitative Data
The following tables summarize key in vitro and in vivo pharmacological parameters for a selection of morphinan-derived analgesics. Data has been compiled from various sources; direct comparison should be approached with caution due to potential variations in experimental conditions across different studies.
Table 1: Comparative Receptor Binding Affinities (Ki, nM) of Morphinan-Derived Analgesics at Opioid Receptors
| Compound | μ-Opioid Receptor (MOR) Ki (nM) | κ-Opioid Receptor (KOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | Reference |
| Morphine | 1.168 | 25.8 | 273 | [2] |
| Hydromorphone | 0.3654 | 18.6 | 45.6 | [2] |
| Oxymorphone | 0.24 | 10.8 | 49.3 | [2] |
| Levorphanol | 0.18 | 0.86 | 3.9 | |
| Buprenorphine | 0.22 | 0.51 | 2.1 | [2] |
| Nalbuphine | 3.0 | 0.8 | 110 | |
| Fentanyl | 1.346 | 18.4 | 143 | [2] |
Table 2: Comparative In Vitro Functional Activity (EC50/IC50, nM) of Morphinan-Derived Analgesics
| Compound | Assay | Receptor | EC50/IC50 (nM) | Reference |
| Morphine | [35S]GTPγS | MOR | 244.7 | [3] |
| Fentanyl | [35S]GTPγS | MOR | 15.1 | [4] |
| Buprenorphine | [35S]GTPγS | MOR | 1.3 | |
| Nalbuphine | cAMP Inhibition | DOR | 77 | [2] |
| DAMGO (agonist) | [35S]GTPγS | MOR | 27.8 |
Table 3: Comparative In Vivo Analgesic Potency (ED50, mg/kg) of Morphinan-Derived Analgesics
| Compound | Assay | Route | ED50 (mg/kg) | Reference |
| Morphine | Tail-Flick | s.c. | 2.5 - 5.0 | |
| Hydromorphone | Tail-Flick | s.c. | 0.1 - 0.3 | |
| Oxymorphone | Tail-Flick | s.c. | 0.05 - 0.15 | |
| Fentanyl | Tail-Flick | s.c. | 0.01 - 0.03 | [5] |
| Buprenorphine | Tail-Flick | s.c. | 0.03 - 0.1 | |
| Nalbuphine | Tail-Flick | s.c. | 1.0 - 5.0 |
Signaling Pathways of Morphinan-Derived Analgesics
The analgesic effects and side effects of morphinan derivatives are mediated through complex intracellular signaling cascades following binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The primary pathway involves the activation of inhibitory G-proteins (Gi/o). However, a parallel pathway involving β-arrestin recruitment also plays a significant role, particularly in the development of tolerance and certain side effects.
Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the dissociation of the Gαi and Gβγ subunits of the associated G-protein. The Gαi subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can modulate ion channels, such as inhibiting N-type voltage-gated calcium channels (VGCC) and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to neuronal hyperpolarization and reduced neurotransmitter release, resulting in analgesia.
Simultaneously, agonist binding can lead to the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylated receptor then serves as a docking site for β-arrestin. β-arrestin binding can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling that is implicated in side effects like respiratory depression and the development of tolerance. The balance between G-protein and β-arrestin signaling (biased agonism) is a key area of research for developing safer opioids.
References
- 1. Differences between opioids: pharmacological, experimental, clinical and economical perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Opioid - Wikipedia [en.wikipedia.org]
- 4. Affinity, potency, efficacy, selectivity, and molecular modeling of substituted fentanyls at opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mu-opioid receptor selective superagonists produce prolonged respiratory depression - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Abuse Potential of Xorphanol Mesylate Compared to Morphine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the abuse potential of Xorphanol mesylate, a mixed agonist-antagonist opioid, and morphine, a full mu-opioid receptor agonist. The information is compiled from publicly available preclinical and pharmacological data. A notable limitation of this comparison is the scarcity of direct, head-to-head quantitative studies on the abuse liability of this compound versus morphine. Consequently, this guide synthesizes established principles of opioid pharmacology and available data to infer the relative abuse potential.
Executive Summary
Comparative Pharmacology
A drug's abuse potential is significantly influenced by its interaction with opioid receptors, particularly the mu (μ), kappa (κ), and delta (δ) receptors.
Morphine:
-
Receptor Profile: A full agonist primarily at the μ-opioid receptor.
-
Mechanism of Abuse: Strong activation of μ-receptors in the brain's reward pathways leads to intense euphoria and powerful reinforcement, driving compulsive drug-seeking behavior. Chronic use rapidly induces tolerance and profound physical dependence.
This compound:
-
Receptor Profile: Characterized as a mixed agonist-antagonist. While specific binding affinities and functional activities are not widely published, this classification implies a complex interaction with opioid receptors. It likely acts as an agonist at some receptors (e.g., kappa or a partial agonist at mu) and an antagonist at others (e.g., mu).
-
Theoretical Abuse Potential: The antagonist component at the μ-receptor can limit the euphoric effects and may precipitate withdrawal in opioid-dependent individuals, thereby reducing its desirability for abuse. Agonism at the κ-receptor can produce dysphoric and aversive effects, which would also diminish its abuse liability.
Quantitative Data: A Necessary Gap to Address
A thorough comparison of abuse potential requires quantitative data from standardized preclinical and clinical studies. The following table illustrates the type of data necessary for a definitive assessment, though specific values for this compound are not publicly available.
| Parameter | This compound | Morphine | Significance in Abuse Potential |
| Receptor Binding Affinity (Ki, nM) | |||
| Mu (μ) Opioid Receptor | Data not available | ~1-10 | High affinity for the μ-receptor is a prerequisite for morphine-like abuse. |
| Kappa (κ) Opioid Receptor | Data not available | ~30-100 | Affinity for the κ-receptor can contribute to aversive or dysphoric effects, potentially lowering abuse liability. |
| Delta (δ) Opioid Receptor | Data not available | ~10-50 | The role of the δ-receptor in abuse is less defined but may modulate μ-receptor function. |
| In Vitro Functional Activity (EC50/IC50, Emax) | |||
| Mu (μ) Receptor Agonism | Data not available | Full Agonist | Full agonism is strongly correlated with high abuse potential. Partial agonism or antagonism would suggest lower liability. |
| Kappa (κ) Receptor Agonism | Data not available | Weak Agonist | Agonism at the κ-receptor is often associated with dysphoria and may reduce abuse potential. |
| Preclinical Abuse Liability Models | |||
| Self-Administration (Reinforcing Efficacy) | Data not available | High | Demonstrates the drug's ability to act as a positive reinforcer, a key indicator of abuse potential. |
| Conditioned Place Preference (CPP) | Data not available | Induces robust CPP | Measures the rewarding properties of the drug-associated environment. |
| Drug Discrimination | Data not available | Generalizes to other μ-agonists | Assesses the subjective effects of the drug and its similarity to known drugs of abuse. |
Experimental Protocols for Assessing Abuse Potential
Standardized preclinical models are crucial for evaluating the abuse liability of novel compounds. Below are detailed methodologies for key experiments.
Opioid Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for the mu, kappa, and delta opioid receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing the specific human or rodent opioid receptor subtype (μ, κ, or δ) are prepared from cultured cells or brain tissue.
-
Radioligand Competition Assay: Membranes are incubated with a specific radioligand for the receptor of interest (e.g., [³H]DAMGO for μ, [³H]U-69593 for κ, [³H]DPDPE for δ) and varying concentrations of the unlabeled test compound (this compound or morphine).
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
In Vitro Functional Assays (e.g., [³⁵S]GTPγS Binding)
Objective: To determine the functional activity (agonist, antagonist, or partial agonist) and potency (EC50) and efficacy (Emax) of a test compound at opioid receptors.
Methodology:
-
Membrane Preparation: Similar to binding assays, membranes from cells expressing the opioid receptor of interest are used.
-
Assay Procedure: Membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS and GDP. Agonist binding activates the G-protein, leading to the binding of [³⁵S]GTPγS.
-
Measurement: The amount of bound [³⁵S]GTPγS is measured by scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect relative to a standard full agonist). Antagonist activity is determined by the ability of the compound to shift the concentration-response curve of a known agonist to the right.
Intravenous Self-Administration in Rodents
Objective: To assess the reinforcing effects of a drug, a primary indicator of its abuse potential.
Methodology:
-
Surgical Preparation: Rats or mice are surgically implanted with an intravenous catheter.
-
Training: Animals are placed in operant conditioning chambers and trained to press a lever to receive an infusion of a reinforcing drug, typically cocaine or morphine.
-
Substitution Phase: Once a stable response rate is established, the training drug is replaced with saline to extinguish the lever-pressing behavior.
-
Testing Phase: The test drug (this compound or morphine) is then substituted for saline at various doses. An increase in lever pressing compared to saline indicates that the drug has reinforcing properties.
-
Data Analysis: The number of infusions self-administered at each dose is recorded and analyzed.
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of a drug by association with a specific environment.
Methodology:
-
Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.
-
Pre-Conditioning Phase (Baseline): Animals are allowed to freely explore both compartments to determine any initial preference.
-
Conditioning Phase: Over several days, animals receive injections of the test drug (this compound or morphine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment.
-
Test Phase: On the test day, animals are placed back in the apparatus with free access to both compartments, and the time spent in each compartment is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to baseline indicates a conditioned place preference (reward), while a significant decrease indicates a conditioned place aversion.
Visualizing Key Pathways and Workflows
Conclusion
Safety Operating Guide
Proper Disposal of Xorphanol Mesylate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Xorphanol mesylate, an opioid analgesic of the morphinan family, requires careful handling and disposal due to its pharmacological activity and potential regulatory status. Although never commercially marketed, its classification as an opioid derivative suggests it should be managed as a controlled substance, necessitating stringent disposal protocols.
Immediate Safety and Logistical Information
When handling this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) department. As an investigational compound, a specific Safety Data Sheet (SDS) may not be readily available. In such cases, the substance should be treated as a hazardous material.
Key Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including gloves, lab coat, and safety glasses.
-
Avoid inhalation of dust or aerosols. Handle in a well-ventilated area or a chemical fume hood.
-
Prevent contact with skin and eyes. In case of exposure, rinse the affected area thoroughly with water and seek medical attention.
-
Report any spills or exposures to your EHS department immediately.
Disposal Plan for this compound
The disposal of this compound must comply with federal, state, and local regulations. Given its nature as a research chemical and a potential controlled substance, the following step-by-step procedure is recommended.
Step 1: Waste Classification and Segregation
The first step is to determine the appropriate waste stream for this compound. Due to the lack of specific data, it is prudent to manage it as both a hazardous chemical waste and a potential controlled substance.
-
Do not dispose of this compound down the drain or in regular trash. [1][2]
-
Segregate waste containing this compound from other laboratory waste to prevent cross-contamination.[3]
Step 2: Packaging and Labeling
Proper packaging and labeling are essential for safe transport and disposal.
-
Primary Container: Keep the this compound waste in its original container if possible, or a compatible, well-sealed container.
-
Labeling: Affix a hazardous waste label to the container. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Toxic," "Opioid")
-
The date accumulation started
-
The name and contact information of the principal investigator or laboratory manager
-
Step 3: Storage
Store the packaged waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
The SAA should be in a secure, secondary containment bin to prevent spills.
-
Access to the SAA should be restricted to authorized personnel.
Step 4: Arranging for Disposal
Contact your institution's EHS department to arrange for the pickup and disposal of the this compound waste. They will work with a licensed hazardous waste vendor for proper disposal, which typically involves high-temperature incineration.[2][4][5]
Quantitative Data Summary
For investigational compounds like this compound, specific quantitative disposal data is often not available. However, the following table summarizes the general characteristics that guide disposal decisions for pharmaceutical waste.
| Parameter | Guideline/Regulation | Implication for this compound Disposal |
| EPA Hazardous Waste | Resource Conservation and Recovery Act (RCRA) | Assume hazardous in the absence of a specific SDS. |
| DEA Controlled Substance | Controlled Substances Act | As an opioid, it should be handled as a controlled substance. |
| Toxicity | Institutional Chemical Hygiene Plan | High potential for toxicity due to pharmacological activity. |
| Disposal Method | EPA and local regulations | Incineration by a licensed hazardous waste facility is required.[2][4] |
Experimental Protocols
The disposal procedure itself is the primary protocol. No experimental protocols for the analysis or characterization of this compound for disposal purposes are typically performed at the laboratory level. The classification and disposal are based on the known chemical family and regulatory guidelines for investigational drugs.
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
This structured approach ensures that the disposal of this compound is conducted safely, protecting both laboratory personnel and the environment, while maintaining compliance with all relevant regulations.
References
- 1. Xorphanol [wiki.kunaldawn.com]
- 2. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 3. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 4. research.cuanschutz.edu [research.cuanschutz.edu]
- 5. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistics for Handling Xorphanol Mesylate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of investigational compounds like Xorphanol mesylate is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain a safe laboratory environment.
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound powder and solutions.
| Operation | Required PPE | Specifications |
| Handling Solid Compound (Weighing, Aliquoting) | - Double Nitrile Gloves- Lab Coat- Safety Goggles- Face Mask or Respirator | Wear two pairs of gloves to minimize the risk of exposure during glove removal. A lab coat should have fitted cuffs. Safety goggles must provide a complete seal around the eyes. A face mask is the minimum requirement; for handling larger quantities or for individuals with respiratory sensitivity, a fitted N95 respirator is recommended. |
| Handling Solutions | - Nitrile Gloves- Lab Coat- Safety Goggles | While the risk of aerosolization is lower with solutions, direct skin and eye contact are still potential routes of exposure. |
Operational Plan: From Receipt to Experimentation
A structured workflow is crucial for safely managing this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
The compound should be stored in a cool, dry, and dark place.[3] Recommended short-term storage is at 0-4°C and long-term storage at -20°C.[3]
-
Restrict access to authorized personnel only. Maintain a detailed inventory log.
2. Weighing and Solution Preparation:
-
Preparation: Before handling the solid compound, ensure the work area is clean and decontaminated. Prepare all necessary equipment, including a calibrated analytical balance, weighing paper or boat, spatulas, and vials.
-
Weighing: Conduct all weighing operations of the powdered form within a certified chemical fume hood or a powder containment hood to prevent inhalation of airborne particles.
-
Solution Preparation: Add the solvent to the pre-weighed this compound. Ensure the container is securely capped before vortexing or sonicating to dissolve the compound.
3. Experimental Use:
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
-
When using in experiments, ensure that all procedures are performed in a well-ventilated area.
-
Avoid skin contact with solutions. If contact occurs, wash the affected area immediately with soap and water.
Disposal Plan: Managing this compound Waste
Proper disposal of unused this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Solid Waste: Unused solid this compound and any grossly contaminated items (e.g., weighing paper, gloves) should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions containing this compound should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated sharps container.
2. Disposal Procedure:
-
Take-Back Programs: The preferred method for disposing of pharmaceutical waste is through a drug take-back program.[4][5] Check with your institution's EHS office to see if they have such a program.
-
In-Lab Deactivation (if applicable): Consult with your EHS office for any approved chemical deactivation procedures for opioid compounds. This is not a standard practice and should only be performed under expert guidance.
-
Trash Disposal (Not Recommended for Research Compounds): While the FDA provides guidelines for disposing of some prescription medications in household trash by mixing them with an undesirable substance like coffee grounds or cat litter, this is not the recommended primary disposal method for a potent research compound in a laboratory setting.[4] All waste should be handled as hazardous chemical waste.
-
Final Disposal: All collected hazardous waste must be disposed of through your institution's certified hazardous waste management vendor.
Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages of handling and disposing of this compound, emphasizing the integration of safety protocols at each step.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
